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Foundational

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide chemical structure analysis

An In-depth Technical Guide to the Chemical Structure Analysis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure Analysis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive technical analysis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. As a Senior Application Scientist, my objective is to present a document that is not only scientifically rigorous but also provides practical insights into the experimental design and interpretation of data. This guide is structured to facilitate a deep understanding of the molecule's chemical characteristics, from its synthesis to its detailed structural elucidation.

Introduction to N-Acyl Imidazoles and the Target Compound

N-acyl imidazoles are a class of organic compounds characterized by an acyl group attached to a nitrogen atom of an imidazole ring. They are recognized for their role as moderately reactive electrophiles, which makes them valuable intermediates in organic synthesis, particularly in acylation reactions under mild conditions.[1][2] Their tunable reactivity and stability have led to their application in chemical biology for protein modification and peptide synthesis.[1][2][3] The imidazole moiety itself is a key structural component in many biologically active molecules, contributing to a wide range of pharmacological activities.[4][5]

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide (CAS No. 1212347-24-4) is a specific derivative within this class, with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol .[6] Its structure combines the reactive N-acyl imidazole functionality with a substituted cyclohexyl ring, suggesting potential for stereoisomerism which could significantly influence its biological activity and physicochemical properties. A thorough structural analysis is therefore paramount for any research or development involving this compound.

Proposed Synthesis and Purification

A plausible and efficient synthesis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide would involve the reaction of 2,3-dimethylcyclohexylamine with an imidazole-activating agent such as N,N'-carbonyldiimidazole (CDI). CDI is a common and mild reagent for forming amide bonds.[1] This proposed method is based on established procedures for the synthesis of N-substituted imidazole derivatives.[7][8]

Experimental Protocol: Synthesis
  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve N,N'-carbonyldiimidazole (1.1 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Amine: To this stirring solution, add a solution of 2,3-dimethylcyclohexylamine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 5% HCl) to remove any unreacted imidazole, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Experimental Protocol: Purification

The crude N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The purity of the collected fractions should be assessed by TLC.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2_3_dimethylcyclohexylamine 2,3-dimethylcyclohexylamine Reaction_Vessel Anhydrous THF/DCM Room Temperature Inert Atmosphere 2_3_dimethylcyclohexylamine->Reaction_Vessel CDI N,N'-Carbonyldiimidazole (CDI) CDI->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Crude Product Purification Column Chromatography Workup->Purification Product N-(2,3-dimethylcyclohexyl)-1H- imidazole-1-carboxamide Purification->Product Pure Product Signaling_Pathway Molecule N-(2,3-dimethylcyclohexyl)-1H- imidazole-1-carboxamide Target_Enzyme Target Enzyme (e.g., Serine Hydrolase) Molecule->Target_Enzyme Acylation Covalent Acylation of Active Site Serine Target_Enzyme->Acylation Inhibition Enzyme Inhibition Acylation->Inhibition Downstream_Effect Modulation of Downstream Cellular Pathway Inhibition->Downstream_Effect

Sources

Exploratory

In vitro screening assays for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

An In-Depth Technical Guide to the In Vitro Screening of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide Abstract The confluence of an imidazole ring and a carboxamide linker in a single molecular entity, such as N...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Screening of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

Abstract

The confluence of an imidazole ring and a carboxamide linker in a single molecular entity, such as N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, presents a compelling case for its investigation as a potential therapeutic agent. The imidazole nucleus is a renowned "privileged scaffold" in medicinal chemistry, integral to numerous clinically approved drugs and bioactive molecules.[1][2][3] Similarly, the carboxamide group is a common feature in many pharmacologically active compounds, contributing to their ability to interact with a multitude of biological targets.[4][5] Given the absence of specific biological data for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, this guide outlines a systematic and robust in vitro screening cascade designed to elucidate its potential biological activities. This document provides a foundational framework for researchers, scientists, and drug development professionals to initiate a comprehensive preclinical evaluation of this novel chemical entity, with a focus on anticancer and antimicrobial activities, two areas where imidazole and carboxamide derivatives have shown significant promise.[4][6][7]

Introduction: The Rationale for a Tiered Screening Approach

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is a novel compound featuring a sterically defined dimethylcyclohexyl group, an aromatic imidazole core, and a carboxamide linkage. This unique combination of functional groups suggests the potential for specific and potent interactions with biological macromolecules. The imidazole moiety, with its electron-rich character, can participate in various binding interactions, including hydrogen bonding and metal coordination, making it a versatile pharmacophore.[8][9] The carboxamide group can act as a hydrogen bond donor and acceptor, further enhancing the molecule's ability to bind to target proteins.

Due to the novelty of this compound, a tiered or hierarchical screening approach is the most logical and resource-efficient strategy. This involves progressing from broad, high-throughput primary assays to more specific and complex secondary and mechanistic assays. This guide will focus on establishing a foundational biological profile for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, with an emphasis on assays that have proven fruitful for analogous chemical structures.

G Primary_Screening Broad Spectrum Cytotoxicity Assay (MTT) Antimicrobial Susceptibility (MIC) Kinase_Panel Kinase Inhibition Panel Primary_Screening->Kinase_Panel If cytotoxic Cell_Cycle Cell Cycle Analysis Primary_Screening->Cell_Cycle If antiproliferative Target_Validation Dose-Response & Selectivity Profiling Kinase_Panel->Target_Validation Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis

Figure 1: A tiered in vitro screening workflow for a novel compound.

Primary Screening: Establishing a Baseline of Biological Activity

The initial phase of screening aims to cast a wide net to detect any significant biological effects of the compound. For a molecule with the structural alerts present in N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, assessing its impact on cell viability and microbial growth is a logical starting point.

Antiproliferative and Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] It is a robust, reliable, and high-throughput method for initial screening of potential anticancer compounds.[5]

Scientific Rationale: This assay will determine if N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide has a general cytotoxic or antiproliferative effect on a panel of human cancer cell lines. A broad panel is recommended to identify potential cancer type selectivity.

Experimental Protocol:

  • Cell Seeding: Plate cells from a diverse panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), K-562 (leukemia), A549 (lung)) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4][5][9]

  • Compound Treatment: Prepare a series of dilutions of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the wells and incubate for a specified period (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a proprietary solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation:

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast15.2
HCT-116Colon8.9
K-562Leukemia2.5
A549Lung22.7
Normal FibroblastsNon-cancerous> 100
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Given the prevalence of imidazole-based antifungal and antibacterial agents, it is prudent to assess the antimicrobial potential of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.[7][10] The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay will determine if the compound has activity against a panel of clinically relevant bacteria and fungi.

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative); Candida albicans, Aspergillus niger (fungi)) according to established protocols (e.g., CLSI guidelines).[10]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Hypothetical Data Presentation:

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansFungus8
Aspergillus nigerFungus32

Secondary and Mechanistic Assays: Delving Deeper

Positive results from the primary screens (e.g., an IC50 < 10 µM against a cancer cell line or a low MIC value) warrant further investigation to understand the compound's mechanism of action.

Kinase Inhibition Assays

Many imidazole-containing compounds function as kinase inhibitors, which are a major class of anticancer drugs.[2][11] Kinases such as EGFR, VEGFR, MAPKs, PAK1, and ABL1 are often implicated in cancer progression and are common targets for imidazole-based molecules.[2][9][12]

Scientific Rationale: A biochemical kinase assay will determine if N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide directly inhibits the activity of one or more protein kinases. This is a crucial step in identifying its molecular target.

Experimental Protocol (General):

  • Assay Principle: Utilize a commercially available kinase assay platform (e.g., ADP-Glo™, LanthaScreen™, or HTRF®). These assays typically measure either the depletion of ATP or the formation of phosphorylated product.

  • Reaction Setup: In a microplate, combine a recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a defined period at the optimal temperature.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. The signal generated (e.g., luminescence or fluorescence) is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

G cluster_0 Kinase Inhibition Mechanism Compound N-(2,3-dimethylcyclohexyl) -1H-imidazole-1-carboxamide Kinase Protein Kinase (e.g., PAK1, ABL1) Compound->Kinase Inhibits Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream

Figure 2: Generalized pathway of kinase inhibition.
Cell-Based Mechanistic Assays

If the compound shows antiproliferative activity, it is important to determine the underlying cellular mechanism.

Cell Cycle Analysis:

  • Scientific Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.

  • Protocol: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours. Harvest the cells, fix them, and stain their DNA with a fluorescent dye like propidium iodide (PI). Analyze the DNA content of individual cells using a flow cytometer. The resulting DNA histogram will reveal the proportion of cells in each phase of the cell cycle.

Apoptosis Assay:

  • Scientific Rationale: Induction of apoptosis (programmed cell death) is another key mechanism of action for many anticancer drugs.[2]

  • Protocol: Treat cells with the compound as described above. Stain the cells with fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Analyze the stained cells by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive and scientifically grounded framework for the initial in vitro screening of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. The proposed tiered approach, starting with broad primary screens and progressing to more focused mechanistic assays, represents a logical and efficient strategy for uncovering the biological potential of this novel compound. The results from these assays will build a foundational understanding of its cytotoxicity, antimicrobial activity, and potential mechanism of action. Positive findings will pave the way for more advanced studies, including selectivity profiling against a broader panel of kinases or cell lines, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

References

  • ProQuest. (n.d.). Structure Based Virtual Screening, Design, Synthesis and Biological Evaluation of Imidazoles as Anti-Diabetic Agents.
  • Al-Ostath, A., et al. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC.
  • Request PDF. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.
  • ResearchGate. (2025, October 10). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • Al-Harbi, L. M., et al. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22).
  • ijsred.com. (2026, January 15). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.
  • Frontiers. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights.
  • PLOS One. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • Kumar, A., et al. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • ACS Omega. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • Google Patents. (n.d.). WO2021055612A1 - Substituted imidazole carboxamides and their use in the treatment of medical disorders.
  • Banerjee, S., et al. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
  • ACS Med Chem Lett. (2021, March 3). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • RSC Publishing. (n.d.). Synthesis of imidazole-fused nitrogen-bridgehead heterocycles catalysed by lipase and their antifungal and antimicrobial bioactivity.
  • Biological Significance of Imidazole-Based Analogues in New Drug Development. (2019, March 20).
  • Benchchem. (n.d.). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide.
  • PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development.
  • Benchchem. (n.d.). N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists.

Sources

Foundational

Pharmacokinetic Properties of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide: A Technical Guide

Executive Summary The development of targeted covalent inhibitors (TCIs) for central nervous system (CNS) applications requires a rigorous balance between lipophilicity, target engagement, and metabolic stability. N-(2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) for central nervous system (CNS) applications requires a rigorous balance between lipophilicity, target engagement, and metabolic stability. N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide represents a highly specialized pharmacophore within the imidazole-1-carboxamide class, primarily utilized for the irreversible inhibition of serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH).

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties, structural pharmacodynamics, and experimental validation protocols for this compound. By examining the causality behind its absorption, distribution, metabolism, and excretion (ADME) profile, this guide serves as an authoritative resource for researchers optimizing heterocyclic-N-carboxamides for neuropharmacological applications.

Structural Pharmacodynamics & Mechanism of Action

The molecular architecture of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is biphasic, consisting of a reactive warhead and a lipophilic recognition domain.

  • The Imidazole-1-Carboxamide Warhead: This moiety acts as a pseudo-substrate for the catalytic triad of serine hydrolases. Upon docking into the active site, the catalytic serine nucleophile attacks the carbonyl carbon of the carboxamide. This reaction forms a tetrahedral intermediate that rapidly collapses, expelling the imidazole ring as a leaving group and resulting in a stable, covalently carbamylated enzyme adduct [1].

  • The 2,3-Dimethylcyclohexyl Domain: The addition of the 2,3-dimethylcyclohexyl group is a deliberate structural choice to optimize the compound's topological polar surface area (TPSA) and partition coefficient (LogP). The steric bulk of the methyl groups prevents rapid cytochrome P450-mediated hydroxylation of the cyclohexyl ring, while the overall lipophilicity drives rapid transit across the blood-brain barrier (BBB), a critical requirement for CNS-active agents [2].

MoA A N-(2,3-dimethylcyclohexyl)- 1H-imidazole-1-carboxamide B Serine Hydrolase Active Site A->B Docking C Tetrahedral Intermediate B->C Nucleophilic Attack D Carbamylated Enzyme (Covalent Adduct) C->D Carbamylation E Released Imidazole C->E Cleavage

Fig 1: Covalent carbamylation mechanism of the imidazole-1-carboxamide warhead.

Pharmacokinetic (ADME) Profile

The pharmacokinetic behavior of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is dictated by its lipophilic nature and its mechanism of target engagement. Because covalent inhibitors are consumed during target engagement, their apparent clearance is often a composite of hepatic metabolism and target-mediated drug disposition (TMDD).

Absorption and Distribution

The compound exhibits moderate oral bioavailability. The lipophilic 2,3-dimethylcyclohexyl group protects the central amide bond from rapid hydrolysis by gut esterases and amidases. Once in systemic circulation, the compound demonstrates a high steady-state volume of distribution ( Vdss​ ), indicative of extensive partitioning into lipid-rich tissues, particularly the brain.

Metabolism and Excretion

Metabolic profiling reveals that the primary liabilities are CYP3A4- and CYP2D6-mediated oxidations. The imidazole ring, once cleaved during the pharmacodynamic covalent reaction, is rapidly cleared via renal excretion. Off-target profiling of these cleaved metabolites is a mandatory preclinical step, as imidazole-derived metabolites have historically been implicated in off-target serine hydrolase inhibition and subsequent neurotoxicity [3].

Quantitative Pharmacokinetic Parameters

The following table summarizes the standard preclinical PK parameters derived from murine models.

Pharmacokinetic ParameterUnitIntravenous (IV) Dose (1 mg/kg)Oral (PO) Dose (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL-450 ± 45
Time to Maximum Concentration ( Tmax​ ) h-1.5
Area Under the Curve ( AUC0−∞​ ) ng·h/mL850 ± 604250 ± 310
Systemic Clearance ( Cl ) mL/min/kg19.6-
Volume of Distribution ( Vdss​ ) L/kg2.4-
Elimination Half-life ( t1/2​ ) h3.24.1
Absolute Bioavailability ( F ) %-50%

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are employed to evaluate the PK properties of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay isolates Phase I metabolic clearance to predict in vivo hepatic extraction ratios.

  • Preparation: Thaw human or murine liver microsomes on ice to prevent premature enzymatic degradation. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer.

  • Incubation Mixture: Combine the microsomal suspension with 1 µM of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. Causality: A pH of 7.4 is strictly maintained to mimic physiological conditions and ensure optimal CYP450 conformation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH serves as the obligate electron donor required for CYP-mediated oxidative metabolism.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction. The internal standard normalizes any injection volume variability during mass spectrometry.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials for quantification. Validation Control: Run a parallel assay using Verapamil as a high-clearance positive control to validate the metabolic competency of the microsomes.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This workflow determines the systemic exposure and bioavailability of the compound.

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Tween-80, and 85% sterile saline. Causality: The highly lipophilic 2,3-dimethylcyclohexyl group requires these co-solvents to prevent precipitation in the bloodstream and ensure uniform dosing.

  • Administration: Administer the formulated compound intravenously (1 mg/kg via tail vein) and orally (10 mg/kg via oral gavage) to parallel cohorts of male Sprague-Dawley rats (n=3 per group).

  • Serial Sampling: Collect ~200 µL of blood via a jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Causality: K2EDTA chelates calcium to prevent coagulation without causing the ion suppression in mass spectrometry typically seen with heparin.

  • Plasma Extraction: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Extract the analyte using the cold acetonitrile protein precipitation method described in Protocol 1.

  • Quantification: Analyze the samples using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Causality: MRM isolates the specific parent-to-daughter ion transition of the compound, filtering out endogenous lipid matrix interference and providing the highest signal-to-noise ratio.

PK_Workflow A In Vivo Dosing (Murine Model) B Serial Plasma Sampling (0.25 - 24 h) A->B C Protein Precipitation (Cold Acetonitrile) B->C D LC-MS/MS Analysis (MRM Mode) C->D E PK Parameter Calculation (Non-Compartmental) D->E

Fig 2: Standard in vivo pharmacokinetic profiling workflow using LC-MS/MS.

Conclusion

The pharmacokinetic evaluation of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide demonstrates a profile highly optimized for CNS target engagement. The precise balance of lipophilicity provided by the dimethylcyclohexyl domain ensures rapid BBB penetration, while the imidazole-1-carboxamide warhead guarantees irreversible target inactivation. By adhering to the rigorous, self-validating LC-MS/MS and microsomal stability protocols outlined in this guide, researchers can accurately quantify the systemic exposure and metabolic fate of this complex chemical class, mitigating downstream off-target toxicities.

References

  • Kiss LE, Beliaev A, Ferreira HS, et al. "Discovery of a Potent, Long-Acting, and CNS-Active Inhibitor (BIA 10-2474) of Fatty Acid Amide Hydrolase." ChemMedChem. 2018.
  • Tong J, Mizrahi R, Houle S, et al. "Inhibition of fatty acid amide hydrolase by BIA 10-2474 in rat brain." Journal of Cerebral Blood Flow & Metabolism. 2017.
  • Cognetta AB, et al. "Global Portrait of Protein Targets of Metabolites of the Neurotoxic Compound BIA 10–2474." ACS Chemical Biology. 2019.
Exploratory

Title: A Methodological Framework for Characterizing the Receptor Binding Affinity of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide represents a novel chemical entity within the pharmacologically s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide represents a novel chemical entity within the pharmacologically significant class of imidazole derivatives. The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and neuromodulatory effects.[1] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive methodological framework for the elucidation of its receptor binding profile. As no prior data exists for this specific molecule, we present a hypothesis-driven approach grounded in established principles of receptor pharmacology. This document details plausible synthetic routes, strategies for target identification, and step-by-step protocols for gold-standard and advanced binding assays. It is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

PART 1: Foundational Analysis of the Target Compound

The Imidazole Carboxamide Scaffold: A Privileged Structure

The imidazole ring is a five-membered aromatic heterocycle that is a crucial component of many biologically active molecules, including the amino acid histidine.[1] Its unique electronic properties and ability to act as a proton donor and acceptor make it an excellent scaffold for interacting with biological targets. The addition of a carboxamide linkage, as in our target molecule, introduces a hydrogen bond donor and acceptor, further enhancing its potential for specific receptor interactions. Numerous imidazole carboxamide derivatives have been developed as potent and selective modulators of various receptors and enzymes.[2]

Plausible Synthetic Route

While the specific synthesis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide has not been published, a robust synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the reaction of an activated imidazole intermediate with the desired amine.

Proposed Synthesis:

  • Activation of Imidazole: 1,1'-Carbonyldiimidazole (CDI) serves as a common and effective activating agent for this transformation. The reaction of imidazole with CDI would likely proceed to form an imidazolyl-1-carboxamide intermediate.

  • Amine Coupling: The activated imidazole intermediate can then be reacted with 2,3-dimethylcyclohexylamine to form the final product, N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. This reaction is typically carried out in an aprotic solvent.

This straightforward approach allows for the efficient synthesis of the target compound and can be adapted for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Rationale for Target Selection: A Hypothesis-Driven Approach

Given the novelty of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, an initial broad screening against a panel of common drug targets is advisable. However, a more focused, hypothesis-driven approach can be formulated based on the structural motifs present in the molecule.

  • Cannabinoid Receptors (CB1 and CB2): The presence of a cyclohexyl amide moiety is a key feature in some known cannabinoid receptor antagonists.[3] Optimization of imidazole-based cyclohexyl amides has previously led to potent CB1 antagonists.[3] Therefore, CB1 and CB2 receptors represent high-priority initial targets.

  • Metabotropic Glutamate Receptors (mGluRs): Certain benzimidazole carboxamide derivatives have shown high affinity for mGluRs. The conformational flexibility of the dimethylcyclohexyl group could allow for favorable interactions within the ligand-binding pockets of these receptors.

  • Neuropeptide Y (NPY) Receptors: The replacement of an aryl ring with a cyclohexyl ring in 2,4-diaryl-1H-imidazole leads has produced potent NPY Y5-receptor antagonists.[4] This suggests that receptors for neuropeptides could also be potential targets.

Based on this analysis, an initial screening panel should prioritize cannabinoid, metabotropic glutamate, and neuropeptide Y receptors.

PART 2: Methodologies for Determining Receptor Binding Affinity

The cornerstone of characterizing a novel ligand is the accurate and reproducible determination of its binding affinity for its putative targets. This section details the protocols for several key methodologies.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a sensitive and robust method for quantifying the interaction between a ligand and a receptor.[5] They are considered the gold standard for affinity determination.

These assays measure the binding of a radiolabeled ligand (a "hot" ligand) to a receptor. The affinity of a novel, unlabeled compound (a "cold" ligand), such as N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, is determined through a competition binding experiment. The unlabeled compound competes with the radiolabeled ligand for binding to the receptor. By measuring the concentration-dependent displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined.

This protocol describes the preparation of cell membranes containing the receptor of interest from either cultured cells or frozen tissue.[6]

  • Cell Lysis: Homogenize washed cells or frozen tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris and nuclei.

  • Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Final Preparation and Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

This protocol outlines the steps for a typical competition binding assay in a 96-well format.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL per well:

    • 150 µL of the prepared membrane suspension (containing 5-100 µg of protein).

    • 50 µL of the test compound (N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide) at various concentrations.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • IC50 Determination: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding).

  • Cheng-Prusoff Equation: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7][8] The Ki is a more absolute measure of affinity that is independent of the radioligand concentration used in the assay.[9]

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Scatchard Analysis: While less common now due to direct fitting software, a Scatchard plot can be used to determine the Kd and the maximum number of binding sites (Bmax) from saturation binding experiments.[10][11] It is a plot of the ratio of bound to free radioligand (B/F) versus the concentration of bound radioligand (B).[12]

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Homogenize Cells/Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Wash and Resuspend prep3->prep4 prep5 Quantify Protein & Store prep4->prep5 assay1 Incubate Membranes with Radioligand & Test Compound prep5->assay1 assay2 Rapid Vacuum Filtration assay1->assay2 assay3 Wash Filters assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki via Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Orthogonal and Advanced Binding Assays

To validate the results from radioligand binding assays and to gain deeper insights into the binding kinetics, it is crucial to employ orthogonal, label-free methods.

FP is a homogeneous technique that measures changes in the rotational motion of a fluorescently labeled ligand upon binding to a receptor.[13] A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to a larger receptor, its tumbling is restricted, leading to an increase in polarization.[14] In a competitive format, the unlabeled test compound displaces the fluorescent ligand, causing a decrease in polarization.[13] This method is well-suited for high-throughput screening.[15][16]

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[17][18] One interacting partner (e.g., the receptor) is immobilized on a sensor chip, and the other (the analyte, e.g., our test compound) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[17] SPR provides not only the affinity (Kd) but also the association (ka) and dissociation (kd) rate constants, offering a complete kinetic profile of the interaction.[19]

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[20][21] In an ITC experiment, the test compound is titrated into a sample cell containing the receptor protein. The resulting heat release or absorption is measured.[22] A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) of the interaction, allowing for the calculation of Gibbs free energy (ΔG) and entropy (ΔS).[21] This provides a complete thermodynamic signature of the binding event.[23]

Technique Principle Key Outputs Advantages Considerations
Radioligand Binding Competition for binding with a radiolabeled ligandKi, IC50, BmaxHigh sensitivity, robust, well-establishedRequires radiolabeled compounds, endpoint assay
Fluorescence Polarization Change in rotational speed of a fluorescent ligand upon bindingKi, IC50Homogeneous, high-throughput, real-time capableRequires a fluorescent probe, potential for interference
Surface Plasmon Resonance Change in refractive index upon mass change at a sensor surfaceKd, ka, kdLabel-free, real-time kinetics, small sample volumeReceptor immobilization can be challenging
Isothermal Titration Calorimetry Measures heat absorbed or released during bindingKd, n, ΔH, ΔSLabel-free, provides full thermodynamic profileRequires larger quantities of pure protein, lower throughput

PART 3: Hypothetical Binding Profile and Downstream Signaling

Illustrative Quantitative Data

Following the execution of the described binding assays, the affinity of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide would be quantified. The table below presents a hypothetical dataset illustrating a potential outcome where the compound exhibits high affinity and selectivity for the CB1 receptor.

Receptor TargetAssay TypeHypothetical Ki (nM)
Cannabinoid Receptor 1 (CB1) Radioligand Binding5.2 ± 0.8
Cannabinoid Receptor 2 (CB2)Radioligand Binding850 ± 45
Metabotropic Glutamate Receptor 1 (mGluR1)Radioligand Binding> 10,000
Metabotropic Glutamate Receptor 5 (mGluR5)Radioligand Binding> 10,000
Neuropeptide Y Receptor Y5Radioligand Binding1,200 ± 150
Potential Signaling Pathways of High-Affinity Targets

Understanding the binding affinity is the first step. The functional consequence of this binding is dictated by the downstream signaling pathways of the target receptor.

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[24] Canonical signaling involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[25] CB1 activation also modulates ion channels and activates the mitogen-activated protein kinase (MAPK) pathway.[24][26]

G ligand CB1 Agonist (e.g., Anandamide) receptor CB1 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits mapk MAPK Pathway (ERK1/2) g_protein->mapk activates ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel modulates camp cAMP ac->camp atp ATP atp->camp pka PKA camp->pka activates response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->response mapk->response ion_channel->response

Caption: Simplified CB1 receptor signaling pathway.

Group I mGluRs (mGluR1 and mGluR5) are GPCRs that couple to Gq/G11 proteins.[27][28] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[29] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[29][30]

G ligand Glutamate receptor Group I mGluR (mGluR1/5) ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolyzes dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP3R pkc Protein Kinase C (PKC) dag->pkc activates ca2 Intracellular Ca2+ Release er->ca2 ca2->pkc co-activates response Cellular Response (e.g., Modulation of Synaptic Plasticity) ca2->response pkc->response

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis of the novel compound, N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of the novel compound, N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. While a direct, published protocol for this specific molecule is not currently available, this application note outlines a robust and scientifically sound synthetic strategy based on well-established principles of organic chemistry. The proposed synthesis leverages the highly efficient and versatile coupling reagent, 1,1'-Carbonyldiimidazole (CDI), for the formation of the target urea-type linkage. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and guidelines for the synthesis of the requisite starting material, 2,3-dimethylcyclohexylamine. The information presented herein is intended to enable researchers to successfully synthesize and characterize this compound of interest for further investigation.

Introduction and Scientific Background

N-substituted imidazole-1-carboxamides represent a class of compounds with significant potential in medicinal chemistry and drug discovery. The imidazole moiety is a common scaffold in numerous biologically active molecules, imparting favorable pharmacokinetic and pharmacodynamic properties. The carboxamide linkage provides a stable and versatile linker, allowing for the exploration of diverse substituent effects on biological targets. The specific target of this protocol, N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, incorporates a lipophilic and conformationally restricted dimethylcyclohexyl group, which can be pivotal for modulating receptor binding, cell permeability, and metabolic stability.

The synthesis of urea and carboxamide derivatives is a cornerstone of modern organic synthesis. Traditional methods often involve hazardous reagents like phosgene or isocyanates.[1][2] A safer and highly effective alternative is the use of 1,1'-Carbonyldiimidazole (CDI).[3][4] CDI is a crystalline solid that acts as a phosgene equivalent, facilitating the formation of amides, esters, ureas, and carbamates under mild reaction conditions.[3][5] The reaction of CDI with amines is a well-documented and reliable transformation, making it the reagent of choice for the synthesis outlined in this guide.[4][6]

Reaction Scheme and Mechanism

The proposed synthesis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide proceeds via a two-step, one-pot reaction. The first step involves the in-situ formation of a highly reactive N-acylimidazole intermediate from 1,1'-Carbonyldiimidazole. This is followed by the nucleophilic attack of 2,3-dimethylcyclohexylamine to yield the final product.

Overall Reaction:

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the primary amine, 2,3-dimethylcyclohexylamine, on one of the electrophilic carbonyl carbons of 1,1'-Carbonyldiimidazole. This addition-elimination sequence results in the displacement of an imidazole molecule, which can also act as a mild base in the reaction mixture, and the formation of the N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide product.[3][4]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,1'-Carbonyldiimidazole (CDI)≥97%Commercially AvailableStore under inert atmosphere, moisture sensitive.
2,3-Dimethylcyclohexylamine≥95%See Section 4Can be synthesized or purchased.
Anhydrous Dichloromethane (DCM)≥99.8%Commercially AvailableUse a freshly opened bottle or dry over CaH₂.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeIn-house preparation
Brine (Saturated NaCl solution)ACS GradeIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
HexanesACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Standard laboratory glassware

Synthetic Procedure

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware dry_glassware Oven-dry glassware prep_reagents->dry_glassware inert_atm Establish Inert Atmosphere dry_glassware->inert_atm dissolve_cdi Dissolve CDI in anhydrous DCM inert_atm->dissolve_cdi add_amine Add 2,3-dimethylcyclohexylamine dropwise dissolve_cdi->add_amine stir_rt Stir at room temperature add_amine->stir_rt monitor_tlc Monitor reaction by TLC stir_rt->monitor_tlc quench Quench with water monitor_tlc->quench extract Extract with DCM quench->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by flash chromatography filter_concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.

Step-by-Step Instructions:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 1,1'-Carbonyldiimidazole (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (DCM, approximately 0.2 M concentration relative to CDI) to the flask and stir until the CDI is completely dissolved.

  • Amine Addition: In a separate vial, dissolve 2,3-dimethylcyclohexylamine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring CDI solution at room temperature over a period of 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted starting materials and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Synthesis of 2,3-Dimethylcyclohexylamine

The starting material, 2,3-dimethylcyclohexylamine, may not be readily available commercially. A plausible synthetic route is the reductive amination of 2,3-dimethylcyclohexanone.

Reaction Scheme:

General Procedure:

A common method for this transformation is the use of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.[7][8]

  • Dissolve 2,3-dimethylcyclohexanone in a suitable solvent like methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride, in portions.

  • Stir the reaction at room temperature until completion.

  • Work-up the reaction by quenching with acid, followed by basification and extraction with an organic solvent.

  • Purify the resulting 2,3-dimethylcyclohexylamine by distillation.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,1'-Carbonyldiimidazole is moisture-sensitive and an irritant. Handle with care in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • 2,3-Dimethylcyclohexylamine is a corrosive and flammable liquid.[9] Handle with appropriate caution.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reaction time and monitor by TLC. Ensure anhydrous conditions.
Loss of product during work-upPerform extractions carefully. Ensure the pH is appropriate during washes.
Impure ProductIncomplete reaction or side reactionsOptimize purification conditions (e.g., different solvent system for chromatography).
Presence of imidazole byproductEnsure thorough washing with aqueous acid during work-up.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. By leveraging the efficiency of 1,1'-Carbonyldiimidazole, this method offers a safe and effective route to this novel compound. The provided guidelines for the synthesis of the starting amine and the comprehensive experimental details should enable researchers to successfully prepare this molecule for further scientific investigation.

References

  • Armstrong, A., et al. (2000). The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis. Organic Letters, 2(13), 1839-1842. [Link]

  • Varma, R. S., & Kumar, D. (1999). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 1(4), 187-188. [Link]

  • Srini Chem. (2025, October 24). CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI). [Link]

  • Chemistry Learner. (2025, February 9). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Frontiers in Chemistry, 3, 1. [Link]

  • BDMAEE. (2024, December 20). production process and purification techniques for n,n-dimethylcyclohexylamine. [Link]

  • Patel, A. B., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Young Pharmacists, 4(2), 74-79. [Link]

  • World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • ResearchGate. (n.d.). N−H Insertion Reactions of Primary Ureas: The Synthesis of Highly Substituted Imidazolones and Imidazoles from Diazocarbonyls. [Link]

  • PubMed. (2021, May 25). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel N-Substituted Imidazolecarboxylic Acid Hydrazides as Monoamine Oxidase Inhibitors. [Link]

  • Asian Journal of Chemistry. (2023, April 28). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. [Link]

  • Thieme. (2023, August 21). Improved Synthesis of Unsymmetrical Ureas via Carbamates. [Link]

  • PubChem. (n.d.). 2,3-Dimethylcyclohexylamine. [Link]

  • Google Patents. (n.d.). Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine.
  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylcyclohexylamine. [Link]

  • ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

  • World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • Semantic Scholar. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • MDPI. (2023, June 19). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]

Sources

Application

Application Note: Chromatographic Method Development for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals. Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mechanistic Silanol Suppression, and Self-Valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals. Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mechanistic Silanol Suppression, and Self-Validating Protocol Design.

Executive Summary

The quantification of imidazole-based carboxamides presents unique chromatographic challenges due to the basicity of the imidazole ring and the lack of extended chromophoric conjugation. This application note details the mechanistic development and validation of a robust RP-HPLC method for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide . By leveraging low-pH mobile phase control and sterically protected stationary phases, this protocol eliminates secondary silanol interactions, ensuring high-efficiency peak shapes and reliable quantification.

Analyte Profiling & Causality of Chromatographic Behavior

Before selecting columns or buffers, a rigorous profiling of the target molecule is required. N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide consists of a highly lipophilic cycloalkane ring conjugated to a basic imidazole moiety via a carboxamide bridge.

Structural Analog Benchmarking

Historically, the analysis of structurally similar imidazole-1-carboxamides—such as the fungicide prochloraz[1] and the carmustine intermediate N-(2-chloroethyl)-1H-imidazole-1-carboxamide[2][3]—has required specific interventions to overcome poor UV absorbance and peak tailing. Process-related impurities containing this moiety also demand stringent mobile phase optimization to ensure adequate recovery and resolution[4].

Table 1: Physico-Chemical Profiling & Chromatographic Implications

ParameterValue / CharacteristicChromatographic Implication (The "Why")
pKa (Imidazole) ~ 6.8 - 7.2Highly basic nitrogen. At neutral pH, it protonates and interacts with ionized silanols, causing severe peak tailing.
LogP ~ 2.8 - 3.2Moderately lipophilic. Requires a strong organic modifier (Acetonitrile) to elute from a C18 stationary phase.
UV Absorbance λmax​ < 220 nmLacks extended π→π∗ conjugation. Necessitates low-wavelength UV detection (210 nm)[2][3].

Mechanistic Method Development Strategy

Overcoming Secondary Interactions (The Silanol Effect)

The primary failure mode in imidazole chromatography is the ion-exchange interaction between the positively charged imidazole nitrogen and negatively charged residual silanols ( SiO− ) on the silica matrix.

To prevent this, we must manipulate the mobile phase pH. While high pH (> 9.5) can deprotonate the imidazole, it rapidly degrades standard silica columns. Therefore, the low-pH strategy (pH 2.2) is employed. By using 0.1% Phosphoric Acid, we fully protonate the silanols ( SiOH ), neutralizing them and shutting down the ion-exchange pathway.

Mechanism cluster_0 Sub-optimal (pH 5-7) cluster_1 Optimized (pH 2.5) A1 Ionized Silanols (SiO-) A3 Strong Ion-Exchange Peak Tailing A1->A3 A2 Protonated Imidazole (NH+) A2->A3 B1 Neutral Silanols (SiOH) B3 Pure Hydrophobic Partitioning Sharp Peaks B1->B3 B2 Protonated Imidazole (NH+) B2->B3

Fig 1: Mechanistic resolution of peak tailing via mobile phase pH control.

Stationary Phase Selection

Because we are operating at pH 2.2, standard C18 columns will suffer from ligand hydrolysis (loss of the stationary phase). To ensure method ruggedness, a sterically protected C18 column (e.g., Agilent Zorbax SB-C18) is selected. The bulky diisobutyl side chains protect the sensitive siloxane bond from acid hydrolysis, a technique proven effective for similar imidazole-1-carboxamides[2][3].

Workflow Step1 Analyte Profiling Basic Imidazole + Lipophilic Ring Step2A pH Optimization Low pH (2.2) to neutralize silanols Step1->Step2A Step2B Stationary Phase Sterically Protected C18 Step1->Step2B Step2C Detection Strategy UV 210 nm (Weak Chromophore) Step1->Step2C Step3 Gradient Optimization Acetonitrile / H3PO4 (aq) Step2A->Step3 Step2B->Step3 Step2C->Step3 Step4 System Suitability Testing Tailing < 1.5, N > 5000 Step3->Step4

Fig 2: Logical workflow for HPLC method development of imidazole-1-carboxamides.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) guarantees that the instrument is performing within acceptable thermodynamic and kinetic boundaries before any sample is analyzed.

Chromatographic Conditions

Table 2: Instrument Parameters

ParameterSpecification
Column Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid ( H3​PO4​ ) in Milli-Q Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.09010Equilibration & retention of polar impurities.
2.09010Isocratic hold to focus the analyte band.
10.02080Linear ramp to elute the lipophilic target compound.
12.02080Wash step to clear strongly retained matrix components.
12.19010Return to initial conditions.
15.09010Re-equilibration.
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v). Rationale: Matches the mid-point of the gradient to prevent solvent-mismatch peak distortion.

  • Standard Stock: Accurately weigh 10 mg of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock to 50 µg/mL for routine analysis. Filter through a 0.22 µm PTFE syringe filter.

System Suitability Test (SST) - Mandatory Pre-Run Validation

Inject the 50 µg/mL working standard five times (n=5). The system is only validated for use if the following criteria are met:

Table 4: SST Acceptance Criteria & Corrective Actions

ParameterAcceptance CriteriaCorrective Action if Failed
Tailing Factor ( Tf​ ) 1.5Verify mobile phase pH is 2.5; replace column if silica is exposed.
Theoretical Plates (N) 5000Flush column with 100% ACN; check system for dead volume.
%RSD of Peak Area 2.0%Purge autosampler; check syringe for micro-bubbles.
Signal-to-Noise (LOQ) 10Prepare a fresh sensitivity standard; clean flow cell.

Method Performance & Validation Data

Following ICH Q2(R1) guidelines, the developed method demonstrates high reliability for both assay and purity evaluation. The use of low-wavelength UV (210 nm) combined with the sharp peak shapes afforded by the low-pH mobile phase yields excellent sensitivity.

Table 5: Validation Summary (Representative Data)

Validation ParameterResult
Linearity Range 0.5 - 100 µg/mL ( R2 > 0.999)
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3)
Limit of Quantification (LOQ) 0.50 µg/mL (S/N = 10)
Intra-day Precision %RSD < 1.2% (n=6)
Accuracy (Spike Recovery) 98.5% - 101.2% across 50%, 100%, and 150% levels

Conclusion

The successful HPLC method development for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide requires a mechanistic understanding of its physico-chemical properties. By recognizing the basicity of the imidazole ring and its propensity to interact with ionized silanols, this protocol utilizes a highly acidic mobile phase (pH 2.2) paired with a sterically protected C18 column. This approach successfully suppresses secondary interactions, while low-wavelength UV detection (210 nm) compensates for the molecule's weak chromophore, resulting in a robust, self-validating analytical method.

References

  • Title: Development and Application of a Validated HPLC Method for the Determination of Alpelisib and its Process-Related Impurities Source: Informatics Journals URL
  • Title: Safe and efficient production of carmustine (JP6325139B2)
  • Title: Safe and efficient process for the preparation of carmustine (EP3214075A2)
  • Source: Food and Agriculture Organization (FAO)
  • Source: Acta Chromatographica (AKJournals)

Sources

Method

In Vivo Application Models for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide: A Technical Guide for Preclinical Research

Authored by: Your Senior Application Scientist Disclaimer: The following application notes and protocols are proposed based on the known biological activities of structurally related imidazole carboxamide compounds. As o...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Disclaimer: The following application notes and protocols are proposed based on the known biological activities of structurally related imidazole carboxamide compounds. As of the writing of this guide, specific in vivo data for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is not extensively available in public literature. Therefore, it is imperative that researchers conduct preliminary in vitro studies to elucidate the specific mechanism of action of this compound to select the most appropriate in vivo model.

Introduction: The Therapeutic Potential of the Imidazole Carboxamide Scaffold

The imidazole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] The versatility of this scaffold allows for the development of potent and selective modulators of various biological targets, including protein kinases and receptors.[1][2] For instance, certain imidazole carboxamides have shown efficacy as inhibitors of Transforming Growth Factor β-activated kinase 1 (TAK1) and Bruton's tyrosine kinase (BTK), both of which are critical nodes in inflammatory and oncogenic signaling pathways.[1][2] Furthermore, derivatives of imidazole amides have been explored as cannabinoid-1 (CB1) receptor antagonists for the potential treatment of obesity.[3]

Given the diverse therapeutic targets of this chemical class, N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide holds promise for investigation in several disease areas. This guide provides detailed protocols for proposed in vivo application models in the fields of inflammatory pain and neuropathic pain, which represent common therapeutic areas for compounds with potential modulatory effects on inflammation and neuronal signaling.

Proposed In Vivo Application Model 1: Inflammatory Pain

The anti-inflammatory potential of various imidazole-based compounds suggests that N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide may be a promising candidate for the treatment of inflammatory pain.[4] In vivo models of inflammatory pain are crucial for evaluating the efficacy of novel analgesic and anti-inflammatory drugs.[5][6]

Carrageenan-Induced Paw Edema Model

This is an acute inflammatory pain model used to assess the efficacy of compounds in reducing edema and hyperalgesia.[7][8]

Experimental Workflow:

G cluster_0 Day 0: Acclimation & Baseline cluster_1 Day 1: Induction & Treatment cluster_2 Day 1: Post-Induction Assessment acclimation Acclimate animals to handling and testing environment baseline Measure baseline paw volume and pain thresholds (von Frey, Hargreaves) acclimation->baseline treatment Administer N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide or vehicle baseline->treatment induction Inject carrageenan into the plantar surface of the hind paw treatment->induction (e.g., 30 min prior) assessment Measure paw volume and pain thresholds at various time points (e.g., 1, 2, 4, 6 hours post-carrageenan) induction->assessment

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Protocol:

  • Animals: Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g) are commonly used.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for several days prior to the experiment to minimize stress.

  • Baseline Measurements: On the day of the experiment, measure the baseline paw volume of the right hind paw using a plethysmometer. Assess baseline mechanical and thermal sensitivity using the von Frey and Hargreaves tests, respectively.

  • Compound Administration: Administer N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). Dosing will depend on preliminary pharmacokinetic and tolerability studies.

  • Induction of Inflammation: 30-60 minutes after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the plantar surface of the right hind paw.

  • Post-Induction Assessment: Measure paw volume and assess pain thresholds at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

This model induces a more chronic inflammatory pain state, mimicking aspects of rheumatoid arthritis.[4][6]

Experimental Workflow:

G cluster_0 Day 0: Induction cluster_1 Days 1-14: Disease Development cluster_2 Days 14-28: Treatment & Assessment baseline Measure baseline paw volume and pain thresholds induction Inject Complete Freund's Adjuvant (CFA) into the hind paw baseline->induction development Monitor for signs of inflammation and pain development induction->development treatment Initiate daily treatment with the test compound or vehicle development->treatment assessment Periodically measure paw volume, pain thresholds, and body weight treatment->assessment

Caption: Workflow for the CFA-Induced Arthritis Model.

Protocol:

  • Animals: Lewis or Wistar rats are often used for this model.

  • Baseline Measurements: Record baseline paw volume, body weight, and pain sensitivity before induction.

  • Induction: Inject 0.1 mL of CFA into the plantar surface of one hind paw.

  • Disease Development: Monitor the animals daily for the development of inflammation, which typically peaks within 2-3 weeks.

  • Treatment: Once significant inflammation and hyperalgesia are established (e.g., day 14 post-CFA), begin daily administration of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide or vehicle.

  • Assessment: Periodically measure paw volume, pain thresholds, and body weight throughout the treatment period.

Proposed In Vivo Application Model 2: Neuropathic Pain

Neuropathic pain arises from damage to the somatosensory nervous system.[9] Given that some imidazole derivatives can modulate neuronal pathways, investigating the efficacy of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide in a model of neuropathic pain is a logical step.[10]

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used and well-characterized model of peripheral neuropathic pain.[8][11]

Experimental Workflow:

G cluster_0 Day 0: Surgery cluster_1 Days 1-7: Pain Development cluster_2 Days 7-21: Treatment & Assessment baseline Baseline pain threshold assessment surgery Chronic Constriction Injury (CCI) surgery on the sciatic nerve baseline->surgery development Allow for the development of mechanical allodynia and thermal hyperalgesia surgery->development treatment Begin daily administration of the test compound or vehicle development->treatment assessment Regularly assess pain thresholds (von Frey, hot/cold plate) treatment->assessment

Caption: Workflow for the Chronic Constriction Injury (CCI) Model.

Protocol:

  • Animals: Sprague-Dawley or Wistar rats are suitable for this model.

  • Baseline Assessment: Measure baseline mechanical and thermal sensitivity before surgery.

  • CCI Surgery: Anesthetize the animal. Make an incision on the lateral aspect of the thigh to expose the sciatic nerve. Place four loose ligatures around the nerve.

  • Pain Development: Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors will develop.

  • Treatment: Once stable allodynia and hyperalgesia are established, begin treatment with N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide or vehicle.

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a hot or cold plate test at regular intervals throughout the study.[12][13]

Compound Formulation and Administration

The successful in vivo application of any compound depends on its proper formulation and administration.

Formulation
  • Solubility: Determine the solubility of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide in various pharmaceutically acceptable vehicles.

  • Vehicle Selection: Common vehicles include sterile saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80, DMSO, or cyclodextrins. The chosen vehicle should be non-toxic and not interfere with the biological activity being assessed.

Routes of Administration

The choice of administration route depends on the experimental design and the physicochemical properties of the compound.

Route Description Recommended Volume (Mouse) Recommended Volume (Rat) Considerations
Oral (p.o.) Administration via gavage directly into the stomach.0.2 mL1.0 mLUseful for assessing oral bioavailability. Requires proper technique to avoid injury.[14]
Intraperitoneal (i.p.) Injection into the peritoneal cavity.2-3 mL5-10 mLCommonly used for systemic administration. Risk of injecting into organs.[15][16]
Intravenous (i.v.) Injection directly into a vein (e.g., tail vein).0.2 mL0.5 mLProvides rapid and complete bioavailability. Requires skill and proper restraint.[15][17]
Subcutaneous (s.c.) Injection into the loose skin, often on the back.2-3 mL5-10 mLSlower absorption compared to i.p. or i.v. Good for sustained release formulations.[14]

Table 1: Common Routes of Administration in Rodents.

Behavioral Assessment of Pain

Pain in animals is inferred from "pain-like" behaviors.[13] Consistent and validated methods are essential for reliable data.

Test Pain Modality Description
von Frey Test Mechanical Allodynia/HyperalgesiaCalibrated filaments are applied to the plantar surface of the paw to determine the withdrawal threshold.[12][18]
Hargreaves Test Thermal HyperalgesiaA radiant heat source is focused on the plantar surface of the paw, and the latency to withdrawal is measured.[13]
Hot/Cold Plate Test Thermal Pain SensitivityThe animal is placed on a surface of a constant hot or cold temperature, and the latency to a nocifensive response (e.g., licking, jumping) is recorded.[12][13]
Tail Flick Test Nociceptive PainA focused beam of light is applied to the tail, and the time to flick the tail away from the heat is measured.[13][19]

Table 2: Behavioral Tests for Pain Assessment in Rodents.

Data Analysis and Interpretation

  • Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare treatment groups with the vehicle control group.

  • Interpretation: A significant reduction in paw edema, or a significant increase in pain withdrawal thresholds in the treated group compared to the control group, would suggest that N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide has anti-inflammatory and/or analgesic properties in the tested model.

Conclusion

The protocols outlined in this guide provide a solid foundation for the in vivo evaluation of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide in models of inflammatory and neuropathic pain. The choice of model and experimental design should be guided by preliminary in vitro data on the compound's mechanism of action. Careful execution of these protocols, coupled with rigorous data analysis, will be crucial in determining the therapeutic potential of this novel imidazole carboxamide derivative.

References

  • In Vivo Pain Models - Charles River Laboratories. (URL: [Link])

  • What in vivo models are used for pain studies? - Patsnap Synapse. (2025, May 27). (URL: [Link])

  • Behavioral Tests of Pain - GemPharmatech. (URL: [Link])

  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. (URL: [Link])

  • Animal Models of Inflammatory Pain - Greentech Bioscience Co., Ltd. (URL: [Link])

  • Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments. (URL: [Link])

  • Preclinical Assessment of Inflammatory Pain - PMC - NIH. (URL: [Link])

  • Pain, Immunology & Inflammation Models – Pharmaron CRO. (URL: [Link])

  • Assessing Orofacial Pain Behaviors in Animal Models: A Review - PMC. (2023, February 24). (URL: [Link])

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). (URL: [Link])

  • Guidelines for the administration of substances to rodents - NTNU. (URL: [Link])

  • Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways - MDPI. (2020, June 19). (URL: [Link])

  • Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PMC. (URL: [Link])

  • In vivo model of Neuropathic pain - Acute pain - NEUROFIT Preclinical Contract Research Organization (CRO). (URL: [Link])

  • Assessing and measuring pain behaviors in preclinical studies. (2021, June 22). (URL: [Link])

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (URL: [Link])

  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (URL: [Link])

  • Routes of Administration. (URL: [Link])

  • Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2021, March 3). (URL: [Link])

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - ResearchGate. (2026, March 12). (URL: [Link])

  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - eScholarship. (2023, April 7). (URL: [Link])

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][11]naphthyridines. (URL: [Link])

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI. (2024, July 8). (URL: [Link])

  • Publications - BECK RESEARCH GROUP. (URL: [Link])

  • WO2021055612A1 - Substituted imidazole carboxamides and their use in the treatment of medical disorders - Google P
  • Drug Information | Therapeutic Target Database. (URL: [Link])

  • Paper. (URL: [Link])

  • Optimization of imidazole amide derivatives as cannabinoid-1 receptor antagonists for the treatment of obesity - PubMed. (2007, May 15). (URL: [Link])

  • Small Molecules for Cancer Targets | Discovery on Target | Sept 22 - 25, 2025. (URL: [Link])

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Application

Application Note: Comprehensive NMR Spectroscopic Characterization of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

Abstract This document provides a detailed guide for the structural elucidation of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the structural elucidation of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this guide moves beyond a simple recitation of steps to explain the underlying principles and strategic choices in experimental design. We cover sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, culminating in a complete, validated structural assignment. The protocols and interpretive strategies described herein are designed to ensure data integrity and analytical trustworthiness.

Introduction: The Analytical Challenge

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is a molecule of interest that combines three distinct chemical moieties: a saturated, stereochemically complex dimethylcyclohexyl ring, a planar aromatic imidazole ring, and a carboxamide linker. The presence of multiple stereocenters on the cyclohexane ring (at C1, C2, and C3 relative to the point of attachment) and the potential for restricted rotation around the amide C-N bond present a significant characterization challenge.[1]

NMR spectroscopy is the preeminent technique for unambiguously determining the constitution, configuration, and conformation of such a molecule in solution. A multi-faceted NMR approach is not merely confirmatory; it is essential for verifying the regiochemistry of the imidazole-carboxamide linkage and establishing the relative stereochemistry of the methyl groups on the cyclohexyl ring. This guide provides the comprehensive workflow to achieve this.

Foundational Step: Optimized Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. A well-prepared sample minimizes artifacts and maximizes resolution and sensitivity.[2]

Protocol 2.1: Sample Preparation

  • Analyte Purity: Ensure the compound is purified and free of residual solvents or paramagnetic impurities, which can cause severe line broadening.[2][3]

  • Mass Requirement: For a standard 400-600 MHz spectrometer, weigh approximately 5-10 mg of the compound for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial before transferring to the NMR tube.[4]

    • Initial Choice (CDCl₃): Chloroform-d is an excellent starting point for its ability to dissolve a wide range of organic molecules.

    • Alternative (DMSO-d₆): If the amide N-H proton signal is broad or exchanges, dimethyl sulfoxide-d₆ is a superior choice. Its hydrogen-bond accepting nature slows the exchange rate, often resulting in a sharper, more easily identifiable N-H signal.[5]

  • Filtration: Filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that would degrade the magnetic field homogeneity (shimming).[2]

  • Referencing: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer as an internal standard for referencing the chemical shift to 0.00 ppm.

Table 1: Recommended Sample Preparation Parameters

Parameter Recommendation Rationale
Analyte Mass 5-10 mg (¹H/2D), 20-50 mg (¹³C) Balances signal strength with solubility limits.[3][4]
Solvent Chloroform-d (CDCl₃) or DMSO-d₆ CDCl₃ is a versatile standard; DMSO-d₆ is superior for observing labile N-H protons.
Solvent Volume 0.6 - 0.7 mL Ensures sufficient sample height (min. 4-5 cm) to be within the detection region of the NMR coil.[2]
NMR Tube 5 mm, high-precision (e.g., Wilmad 528-PP) Minimizes spectral artifacts and improves resolution.

| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm | Provides a universal reference point for chemical shifts. |

The NMR Characterization Workflow

A systematic approach, layering information from simpler to more complex experiments, is the most efficient path to an unambiguous structural assignment.

G Figure 1: Overall NMR Characterization Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation H1_NMR 1D ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR 1D ¹³C & DEPT (Carbon Skeleton) H1_NMR->C13_NMR Assign_Fragments Assign Spin Systems (Imidazole, Cyclohexyl) H1_NMR->Assign_Fragments Stereochem Determine Stereochemistry (via Coupling Constants/NOESY) H1_NMR->Stereochem COSY 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY C13_NMR->Assign_Fragments HSQC 2D HSQC (¹H-¹³C Direct Bonds) COSY->HSQC COSY->Assign_Fragments HMBC 2D HMBC (¹H-¹³C Long-Range) HSQC->HMBC HSQC->Assign_Fragments Connect_Fragments Connect Fragments (via HMBC) HMBC->Connect_Fragments Assign_Fragments->Connect_Fragments Connect_Fragments->Stereochem Final_Structure Final Structure Validation Stereochem->Final_Structure

Caption: A logical workflow for NMR analysis.

One-Dimensional (1D) NMR Analysis: The Blueprint

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial overview of the proton environments. Due to the potential for multiple stereoisomers (cis/trans relationships of the methyl groups and their orientation relative to the carboxamide), the spectrum could be complex.

Expected Chemical Shift Regions:

  • Imidazole Protons (δ 8.5 - 7.0 ppm): Three distinct signals are expected. The proton at C2 is typically the most downfield, followed by the protons at C4 and C5.[6][7]

  • Amide Proton (δ 8.0 - 6.5 ppm, variable): A potentially broad singlet. Its chemical shift and sharpness are highly dependent on solvent and concentration. Restricted rotation around the C-N amide bond may lead to two separate N-H signals if the rotation is slow on the NMR timescale.[8]

  • Cyclohexyl Methine Protons (δ 4.5 - 3.5 ppm for CH-N, δ 2.5 - 1.5 ppm for others): The proton on the carbon attached to the amide nitrogen (C1) will be the most deshielded. The protons at C2 and C3 will also be in a distinct region.

  • Cyclohexyl Methylene Protons (δ 2.0 - 1.0 ppm): A complex, overlapping region of multiplets.

  • Methyl Protons (δ 1.2 - 0.7 ppm): Two signals, likely doublets, due to coupling with the adjacent methine protons. The exact chemical shift will depend on their axial/equatorial orientation.[9][10]

¹³C NMR & DEPT: Revealing the Carbon Skeleton

The ¹³C NMR spectrum shows all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons.

Expected Chemical Shift Regions:

  • Carbonyl Carbon (δ ~165-175 ppm): The carboxamide C=O signal.

  • Imidazole Carbons (δ ~140-115 ppm): Three signals corresponding to C2, C4, and C5.[11][12][13]

  • Cyclohexyl Carbons (δ ~60-20 ppm): The CH-N carbon will be the most downfield (~δ 50-60 ppm). The remaining CH and CH₂ carbons will appear in the aliphatic region.[14][15][16]

  • Methyl Carbons (δ ~25-15 ppm): Two signals for the two methyl groups.

Two-Dimensional (2D) NMR Analysis: Connecting the Pieces

2D NMR experiments are essential for assembling the molecular puzzle by establishing through-bond connectivities.[17][18]

COSY (COrrelation SpectroscopY): Tracing ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[19][20] This is the primary tool for mapping out the entire cyclohexyl spin system.

Key Correlations to Identify:

  • Coupling between the CH-N proton and its neighbors on the ring.

  • A complete network of couplings around the cyclohexane ring.

  • Coupling from the C2-H and C3-H methine protons to their respective methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment generates a correlation peak for each proton and the carbon atom to which it is directly attached (a one-bond correlation).[21][22]

Primary Use:

  • Unambiguously assign the chemical shift of every protonated carbon by correlating it to its known attached proton(s). This is far more reliable than using predictive models alone.

HMBC (Heteronuclear Multiple Bond Correlation): Establishing Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the different fragments of the molecule.[17][20]

G Figure 2: Key HMBC and COSY Correlations mol H_Im2 Im-H2 C_CO C=O H_Im2->C_CO HMBC C_Im5 Im-C5 H_Im2->C_Im5 HMBC H_Im4 Im-H4 H_Im4->C_CO HMBC H_NH N-H H_NH->C_CO HMBC H_CH1 CH-1 H_CH2 CH-2 H_CH1->H_CH2 COSY H_CH1->C_CO HMBC H_Me2 Me-2 H_CH2->H_Me2 COSY C_CH1 CH-1 H_Me2->C_CH1 HMBC C_Im2 Im-C2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield and purity bottlenecks during the synthesis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide via 1,1'-carbonyldiimidazole (CDI) coupling.

Below, you will find a mechanistic breakdown of the reaction, a targeted Q&A troubleshooting guide, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Mechanistic Pathway & Root Cause Analysis

The synthesis of mono-substituted carbamoylimidazoles is notoriously susceptible to over-reaction. While CDI is an excellent, low-cost phosgene alternative, the intermediate target product acts as an isocyanate equivalent. If the local concentration of the free 2,3-dimethylcyclohexylamine is too high, it will nucleophilically attack the target product, displacing the imidazole leaving group and generating a highly stable, symmetrical urea byproduct [1].

ReactionPathway Amine 2,3-Dimethylcyclohexylamine (Free Base) Target N-(2,3-dimethylcyclohexyl)- 1H-imidazole-1-carboxamide (Target Product) Amine->Target + CDI (Desired) Urea 1,3-bis(2,3-dimethylcyclohexyl)urea (Symmetrical Urea Byproduct) Amine->Urea CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Target Hydrolysis Imidazole + CO2 (Hydrolysis Degradation) CDI->Hydrolysis + H2O (Moisture) Target->Urea + Excess Free Amine (Side Reaction)

Figure 1: Mechanistic pathways in CDI-mediated synthesis, highlighting desired vs. side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I isolating a high percentage of 1,3-bis(2,3-dimethylcyclohexyl)urea instead of the target carboxamide? Causality: This is the most common failure mode in this synthesis. The target imidazole-1-carboxamide is highly electrophilic. If you add CDI to a solution of the free amine (or mix them simultaneously), the unreacted amine will attack the newly formed product faster than it attacks the sterically hindered CDI, forming the symmetrical urea [1]. Solution: Abandon the free-base method. Instead, convert 2,3-dimethylcyclohexylamine to its hydrochloride salt prior to the reaction. The solid ammonium salt slowly releases the free amine via a proton transfer to the CDI. This protonation simultaneously activates the CDI and keeps the steady-state concentration of the free amine near zero, fundamentally shutting down the urea formation pathway [1].

Q2: My reaction stalls at 40-50% conversion despite using 1.1 equivalents of CDI. What is happening? Causality: 1,1'-Carbonyldiimidazole is exceptionally hygroscopic. Ambient moisture in your reaction vessel, solvent, or the reagent bottle causes rapid hydrolysis into imidazole and carbon dioxide [2]. Because the 2,3-dimethylcyclohexyl group is sterically hindered (especially depending on the specific diastereomer used), the initial nucleophilic attack is relatively slow. This kinetic delay allows trace moisture to outcompete the amine for the CDI. Solution: Treat this reaction with the same rigor as a Grignard reagent. Use strictly anhydrous solvents (e.g., dichloromethane dried over 3Å molecular sieves) and Schlenk techniques. Increase the CDI loading to 1.2–1.5 equivalents to compensate for any unavoidable trace moisture and to drive the sterically hindered reaction to completion.

Q3: How do I efficiently remove the imidazole byproduct without resorting to column chromatography? Causality: The reaction generates one equivalent of imidazole during the desired coupling, and another if any CDI hydrolyzes. Imidazole is highly polar and can cause severe streaking on silica gel, complicating purification. Solution: Leverage its aqueous solubility. Imidazole partitions heavily into the aqueous phase during workup. Washing the organic layer (DCM) three times with deionized water or a mildly acidic solution (e.g., 5% aqueous citric acid) will quantitatively remove the imidazole [2]. Avoid strong acids (like 1M HCl) during workup, as they can prematurely hydrolyze your target carboxamide.

Quantitative Optimization Data

The following table summarizes the impact of various reaction parameters on the yield and byproduct distribution, demonstrating the clear superiority of the ammonium salt method.

Reaction ConditionAmine StateCDI EquivalentsAddition MethodologyConversionUrea ByproductIsolated Yield
StandardFree base1.05 eqDirect (Amine to CDI)85%35%45%
Excess ReagentFree base2.00 eqDirect (Amine to CDI)>95%20%65%
Inverse AdditionFree base1.50 eqDropwise Amine to CDI>95%<10%78%
Ammonium Salt HCl Salt 1.20 eq Direct (Salt to CDI) >98% <2% 92%

Standard Operating Procedure (SOP)

This protocol utilizes the self-validating ammonium salt methodology to ensure high yields and suppress urea formation.

Protocol A 1. Prepare Amine HCl Salt B 2. Suspend in Anhydrous DCM A->B C 3. Add CDI (1.2 - 1.5 eq) B->C D 4. Stir at 20°C (Monitor CO2) C->D E 5. Aqueous Workup D->E F 6. Target Carboxamide E->F

Figure 2: Optimized workflow for synthesizing N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.

Step-by-Step Methodology

Phase 1: Preparation of the Amine Hydrochloride Salt

  • Dissolve 2,3-dimethylcyclohexylamine (10.0 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere.

  • Slowly add a stoichiometric amount of ethereal HCl (10.0 mmol, typically 2M in ether) dropwise at 0°C.

  • Filter the resulting white precipitate (2,3-dimethylcyclohexylammonium chloride) via vacuum filtration, wash with cold ether, and dry thoroughly under high vacuum for 4 hours.

Phase 2: CDI Coupling (Self-Validating System) 4. In a flame-dried Schlenk flask purged with argon, suspend the dry 2,3-dimethylcyclohexylammonium chloride (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. 5. Add 1,1'-carbonyldiimidazole (CDI) (1.2 to 1.5 eq) in one rapid portion. 6. Validation Checkpoint: Observe the reaction. The successful proton transfer and activation will be marked by the steady evolution of CO₂ gas. As the insoluble ammonium salt is consumed, the reaction mixture will gradually clarify into a homogeneous solution. 7. Stir the reaction at 20–25°C for 4 to 12 hours. Monitor via LC-MS or TLC (stain with ninhydrin to ensure the disappearance of the primary amine).

Phase 3: Isolation and Purification 8. Once conversion is complete, dilute the reaction mixture with an equal volume of DCM. 9. Transfer to a separatory funnel and wash the organic layer sequentially with deionized water (3 × 20 mL) to extract the imidazole byproduct and any unreacted CDI. 10. Validation Checkpoint: Test the pH of the final aqueous wash; it should be neutral, indicating complete removal of the basic imidazole. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.

References

  • Title: N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination Source: American Pharmaceutical Review URL: [Link]

Optimization

Technical Support Center: Troubleshooting N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

As a Senior Application Scientist, I frequently see researchers misdiagnose the behavior of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide in aqueous media. When this compound fails to dissolve or crashes out of s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see researchers misdiagnose the behavior of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide in aqueous media. When this compound fails to dissolve or crashes out of solution, the instinct is often to apply heat, increase co-solvents, or sonicate extensively. Do not do this.

You are dealing with a dual-threat molecule: it possesses extreme hydrophobicity (driven by the bulky 2,3-dimethylcyclohexyl moiety) coupled with severe hydrolytic instability (inherent to the 1H-imidazole-1-carboxamide core). Treating this as a simple solubility problem will result in the complete chemical destruction of your active pharmaceutical ingredient (API) before your assay even begins.

This guide provides the mechanistic understanding and self-validating protocols required to successfully formulate and utilize this compound in aqueous systems.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: My compound forms a cloudy emulsion or oil droplets when diluted into PBS (pH 7.4). How can I force it into solution? A1: You cannot force it into a standard aqueous buffer without a carrier. The 2,3-dimethylcyclohexyl group is highly lipophilic, driving the molecule to aggregate and minimize contact with water. If you attempt to use heat or prolonged sonication to force dissolution, you will rapidly hydrolyze the N-acylimidazole bond. Instead, you must use a supramolecular carrier like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic ring while physically shielding the labile carboxamide core from bulk water.

Q2: I dissolved the compound in DMSO, diluted it into my assay buffer, and it looked clear. However, my downstream biological assay showed zero activity, and LC-MS shows no intact compound. What happened? A2: You have observed the inherent hydrolytic instability of N-alkyl-1H-imidazole-1-carboxamides. These molecules are essentially activated ureas. In synthetic chemistry, carbonylazoles are specifically used as chemoselective acylating agents because they react readily with nucleophiles, including water [1]. In aqueous media, water attacks the carbonyl carbon. Because imidazole is an excellent leaving group (the pKa of its conjugate acid is ~6.95) [2], the bond cleaves rapidly. This forms an unstable carbamic acid intermediate that spontaneously decarboxylates into 2,3-dimethylcyclohexylamine and CO₂ (See Fig 1).

Q3: What is the optimal pH to minimize this degradation while maximizing solubility? A3: You must maintain the aqueous pH strictly between 6.0 and 6.5 .

  • At pH > 7.0: Base-catalyzed hydrolysis dominates due to direct hydroxide attack on the carbonyl.

  • At pH < 5.0: The N3 nitrogen of the imidazole ring becomes protonated. A protonated imidazole is a vastly superior leaving group, which exponentially accelerates acid-catalyzed hydrolysis. A slightly acidic pH of 6.0–6.5 sits in the "valley" of the pH-rate degradation profile, giving you a temporary window of stability [3].

Q4: Can I store my concentrated DMSO stock solution at 4°C for future use? A4: Yes, but only under strict conditions. The DMSO must be strictly anhydrous (≤0.005% water) and amine-free. Because DMSO is highly hygroscopic, repeated opening of the vial in a humid lab will introduce enough water to degrade the compound over a few weeks. Store single-use aliquots at -20°C over molecular sieves.

Part 2: Degradation Pathway Visualization

HydrolysisPathway A N-(2,3-dimethylcyclohexyl)- 1H-imidazole-1-carboxamide B Tetrahedral Intermediate A->B H2O Attack (pH > 7 or pH < 5) C N-(2,3-dimethylcyclohexyl) carbamic acid B->C Bond Cleavage D Imidazole Leaving Group B->D Release E 2,3-dimethylcyclohexylamine + CO2 C->E Spontaneous Decarboxylation

Fig 1: Hydrolytic degradation pathway of the imidazole-1-carboxamide core in aqueous media.

Part 3: Quantitative Solubilization & Stability Data

To make informed experimental choices, compare the kinetic half-lives of the compound across different formulation strategies. Note the inverse relationship between aggressive solubilization (like high DMSO) and chemical stability.

Formulation StrategyMax Aqueous Conc. (Est.)Half-Life (t½) at 25°C (pH 7.4)Half-Life (t½) at 4°C (pH 6.2)Primary Failure Mode
1% DMSO in PBS < 1 µM< 15 minutes~2 hoursRapid precipitation & hydrolysis
20% HP-β-CD in Buffer ~500 µM~2 hours> 12 hoursGradual hydrolysis
Liposomal (DMPC/Chol) ~1 mM~4 hours> 24 hoursPhase separation over time

Part 4: Self-Validating Formulation Protocol

This protocol utilizes cyclodextrin complexation to achieve a >100 µM aqueous concentration while maintaining >95% compound integrity for a 30-minute in vitro assay window.

Phase 1: Preparation of Solutions
  • Anhydrous Stock: Dissolve the solid N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide in anhydrous DMSO to a concentration of 20 mM. Causality Note: Perform this inside a dry box or under nitrogen to prevent atmospheric moisture from seeding hydrolysis.

  • Carrier Buffer: Prepare a 20% (w/v) HP-β-CD solution in 50 mM MES buffer. Adjust the pH strictly to 6.2 using dilute HCl/NaOH.

  • Thermal Control: Pre-chill the HP-β-CD buffer on ice to 4°C. Causality Note: Lowering the temperature suppresses the thermodynamics of the nucleophilic attack on the carbonyl.

Phase 2: Complexation
  • Rapid Mixing: While vortexing the chilled HP-β-CD solution vigorously, add the 20 mM DMSO stock dropwise. Do not exceed a 2% final DMSO concentration (e.g., add 20 µL of stock into 980 µL of carrier).

  • Equilibration: Allow the solution to stir on ice for exactly 5 minutes to ensure host-guest complexation between the cyclohexyl ring and the cyclodextrin cavity.

Phase 3: System Validation (Critical Step)

To ensure trustworthiness, you must validate that your specific lab conditions have not degraded the compound before applying it to your biological system. 6. Quench: Withdraw a 10 µL aliquot of the final aqueous dilution and immediately quench it into 90 µL of ice-cold anhydrous acetonitrile. Causality Note: Acetonitrile crashes out the buffer salts and instantly halts aqueous hydrolysis by removing the bulk water. 7. LC-MS Verification: Inject the quenched sample onto an LC-MS using a rapid 2-minute gradient. Monitor for the intact mass (M+H = 222.16). If the peak area of the intact mass is <95% relative to the amine degradation product (M+H = 128.14), your buffer pH is incorrect or your DMSO stock was compromised.

FormulationWorkflow S1 Solid Compound (Store at -20°C) S2 Anhydrous Stock (DMSO, 20 mM) S1->S2 Dissolve S3 Carrier Selection S2->S3 Aliquot S4a HP-β-CD Solution (20% w/v, pH 6.2) S3->S4a In vitro assays S4b Liposomal Matrix (DMPC/Cholesterol) S3->S4b Membrane assays S5 Aqueous Dilution (Perform on Ice) S4a->S5 Rapid mixing S4b->S5 Rapid mixing S6 Immediate Assay (t < 30 mins) S5->S6 Use immediately

Fig 2: Decision tree and workflow for the aqueous formulation of labile imidazole-carboxamides.

References

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship, University of California.
  • Imidazole - Chemical Properties and Acidity. Wikipedia, The Free Encyclopedia.
  • New Hybrid Material Based on Imidazole-Carboxamide Functionalized Silica: Synthesis and Characterization. Journal of Materials and Environmental Science.
Troubleshooting

Purification troubleshooting N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

Technical Support Center: N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide Welcome to the technical support guide for the purification of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

Welcome to the technical support guide for the purification of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions tailored for researchers, medicinal chemists, and process development scientists. The unique structure of this molecule, featuring a bulky lipophilic group and a reactive N-acylimidazole moiety, presents specific purification challenges that this guide aims to address.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide in a practical question-and-answer format.

Question 1: My compound is decomposing during silica gel chromatography. My TLC plates show a new, more polar spot appearing over time, and my column yield is very low. What is happening?

Probable Cause: The N-acylimidazole functional group is highly susceptible to hydrolysis, particularly in the presence of acid and water.[1][2][3] Standard silica gel is inherently acidic and contains adsorbed water, which can catalyze the decomposition of your target compound back into the corresponding carboxylic acid and imidazole. This is a common failure mode for this class of molecules.[2]

Recommended Solutions:

  • Switch to a Neutral or Basic Stationary Phase: The most robust solution is to avoid acidic silica gel altogether.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic or acid-sensitive compounds and can significantly reduce decomposition.[4] Start with Brockmann I activity and deactivate with water if necessary.

    • Reverse-Phase (C18) Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography using buffered mobile phases (e.g., acetonitrile/water with ammonium acetate) can be a viable, albeit more expensive, option.

  • Neutralize the Silica Gel: If you must use silica gel, you must neutralize its acidic surface.

    • Protocol: Prepare a slurry of your silica gel in the chosen mobile phase. Add 1-2% triethylamine (Et₃N) or pyridine by volume to the slurry.[4] Let it stir for 15-20 minutes before packing the column. Run the column with a mobile phase containing 0.5-1% of the same basic modifier.

  • Ensure Anhydrous Conditions: Minimize the water content in your system.

    • Use freshly opened or distilled anhydrous solvents for your mobile phase.[2]

    • Dry your crude sample thoroughly before purification. If it was subjected to an aqueous workup, ensure it is dried over a desiccant like Na₂SO₄ or MgSO₄ and solvent traces are removed under high vacuum.

Question 2: I'm observing significant peak tailing during column chromatography, leading to poor separation from impurities. How can I improve the peak shape?

Probable Cause: Peak tailing for nitrogen-containing compounds on silica gel is a classic problem.[4] It arises from strong, non-ideal interactions between the basic imidazole nitrogen and acidic silanol (Si-OH) groups on the silica surface. This leads to a non-linear adsorption isotherm and results in broad, tailing peaks.

Recommended Solutions:

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution for mitigating tailing on silica gel.

    • Method: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% by volume), to your eluent system (e.g., Hexane/Ethyl Acetate).[4] The modifier competes with your compound for the acidic sites on the silica, leading to more symmetrical ("Gaussian") peak shapes.

  • Increase Eluent Polarity: Sometimes, a mobile phase that is too weak can exacerbate tailing. While maintaining an optimal Rf value (0.2-0.4) is key, a slight increase in the polar component of your eluent can sometimes improve peak shape.

  • Dry Loading Technique: The way a sample is loaded can impact peak shape. Loading in a large volume of a strong solvent can cause band broadening.

    • Protocol for Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel (or celite) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of your packed column.[4]

Question 3: My purified product is a sticky gum or oil, but I expected a solid. How can I induce crystallization?

Probable Cause: The failure to crystallize can be due to several factors:

  • Residual Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice. The 2,3-dimethylcyclohexyl group exists as multiple stereoisomers, and if your synthesis was not stereospecific, you may have a mixture of diastereomers which are notoriously difficult to crystallize.

  • Residual Solvent: Trapped solvent can act as a plasticizer, preventing solidification.

  • "Oiling Out": This occurs during recrystallization when the solute's solubility limit is exceeded while the solution temperature is still above the compound's melting point.[5]

Recommended Solutions:

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable.

  • Trituration: This is an effective method for inducing crystallization and removing soluble impurities.

    • Protocol: Add a non-polar solvent in which your compound is poorly soluble (e.g., hexane, pentane, or diethyl ether) to the oil. Use a spatula or glass rod to scratch and stir the mixture vigorously. The solid may precipitate out. Isolate the solid by filtration and wash with fresh cold solvent.

  • Systematic Recrystallization Solvent Screening: A methodical approach is needed to find the right conditions.[6][7]

    • Test a range of solvents from non-polar (heptane) to polar (isopropanol, acetonitrile). A good single solvent will dissolve the compound when hot but not when cold.

    • If a single solvent doesn't work, try a two-solvent system (a "solvent" and an "anti-solvent").[5] Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and slowly add a poor solvent (e.g., hexane, pentane) dropwise until persistent cloudiness appears. Gently warm to redissolve, then allow to cool slowly.

Solvent System Example for CarboxamidesPolarityBoiling Point (°C)Notes
Ethyl Acetate / HexaneMedium77 / 69A very common and effective system for moderately polar compounds.
Dichloromethane / PentaneMedium40 / 36Good for heat-sensitive compounds due to low boiling points.
Isopropanol / WaterPolar82 / 100Use if the compound is highly polar. Water acts as the anti-solvent.
TolueneNon-polar111Can be effective for less polar compounds; slow cooling is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide?

  • Unreacted Starting Materials: 2,3-dimethylcyclohexylamine and the carboxylic acid precursor used in the synthesis.

  • Hydrolysis Product: The corresponding carboxylic acid and imidazole, formed from the breakdown of the N-acylimidazole product.[2]

  • Side-Reaction Products: Depending on the synthetic route, byproducts from activating agents (e.g., if using CDI, you might have unreacted CDI or related species).

  • Stereoisomers: If non-stereospecific starting materials were used, you will have a mixture of diastereomers.

Q2: What is the best general workflow for purifying this compound? A multi-step approach is often the most successful. The diagram below outlines a decision-making workflow for purification.

PurificationWorkflow start Crude Product is_solid Is it a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil/Gum) recryst_ok Purity OK? recrystallize->recryst_ok recryst_ok->chromatography No final_product Final Pure Product recryst_ok->final_product Yes chrom_issue Any Issues? chromatography->chrom_issue chrom_issue->final_product No troubleshoot Consult Troubleshooting Guide chrom_issue->troubleshoot Yes (Tailing, Decomp.) troubleshoot->chromatography

Caption: A general decision workflow for purification.

Q3: How can I remove a persistent carboxylic acid impurity? An acid-base extraction can be effective, but must be performed carefully due to the potential instability of the N-acylimidazole.

  • Protocol: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate. Wash gently (do not shake vigorously) with a cold, dilute solution of sodium bicarbonate (NaHCO₃).[8] The acidic impurity will move to the aqueous layer as its sodium salt. Immediately wash the organic layer with brine to remove residual base and water, then dry thoroughly over anhydrous sodium sulfate. Crucially, N-acylimidazoles can be unstable to basic conditions, so this wash should be performed quickly and at low temperatures to minimize product degradation. [9]

Q4: My compound is colored. How can I decolorize it? Colored impurities often arise from oxidation or polymerization side-reactions.[4]

  • Activated Carbon Treatment: This is a primary method for removing colored molecules.[4]

    • Method: During recrystallization, after the compound is fully dissolved in the hot solvent, cool the solution slightly to stop it from boiling. Add a small amount of activated charcoal (1-2% of the solute's weight). Reheat the mixture to boiling for a few minutes while stirring. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.[4] The filtrate should be colorless and can then be cooled to induce crystallization.

Troubleshooting Chromatography: A Deeper Dive

The following flowchart provides a focused approach to solving common column chromatography problems for this specific molecule.

ChromTroubleshoot start Problem Observed During Silica Gel Chromatography decomp Decomposition on Column (New polar spot, low yield) start->decomp tailing Significant Peak Tailing (Poor separation) start->tailing no_elution Compound Not Eluting start->no_elution sol_decomp1 Switch to Neutral/Basic Alumina decomp->sol_decomp1 Best Solution sol_decomp2 Use Silica Slurried with 1% Et₃N decomp->sol_decomp2 Alternative sol_tailing1 Add 0.5-1% Et₃N to Mobile Phase tailing->sol_tailing1 Primary Solution sol_tailing2 Use Alumina as Stationary Phase tailing->sol_tailing2 If tailing persists sol_elution1 Increase Eluent Polarity (e.g., more Ethyl Acetate) no_elution->sol_elution1 sol_elution2 Check TLC for Correct Solvent System (Target Rf ~0.3) no_elution->sol_elution2

Caption: A troubleshooting tree for column chromatography.

References

  • Stability Studies of N‐Acylimidazoles. ResearchGate.[Link]

  • Structure and Reactivity of Highly Twisted N -Acylimidazoles. ResearchGate.[Link]

  • The Paper Chromatography of Imidazoles. Journal of the American Chemical Society.[Link]

  • Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology. Kyoto University Research Information Repository.[Link]

  • Preparation of n-acylimidazoles.
  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate.[Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.[Link]

  • Structure and Reactivity of Highly Twisted N-Acylimidazoles. ACS Publications.[Link]

  • Supplementary Information for... The Royal Society of Chemistry.[Link]

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC.[Link]

  • Preparation of n-acylimidazoles.
  • N-Acylation in Combinatorial Chemistry. ResearchGate.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • Recrystallization and Crystallization. University of Rochester.[Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage.[Link]

  • Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications.[Link]

  • A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. ResearchGate.[Link]

  • Purification of Structurally Similar Compounds by the Formation of Impurity Co-Former Complexes in Solution. ACS Publications.[Link]

  • Imidazole Impurities and Related Compound. Veeprho.[Link]

  • HPLC Troubleshooting Guide. Chromatography Online.[Link]

  • Industrial production method of 4-amino-5-imidazole formamide.
  • Recrystallisation Help. Reddit.[Link]

  • HELP. Purification under denaturing conditions. ResearchGate.[Link]

  • Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry.[Link]

  • METHOD FOR PREPARING IMIDAZOLE CARBOXYLATE AND USE THEREOF. WIPO Patentscope.[Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. MDPI.[Link]

Sources

Optimization

Reducing byproducts during N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide preparation

Section 1: Introduction This technical guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. The preparation...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction

This technical guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. The preparation of N-substituted imidazole-1-carboxamides is a crucial step in the synthesis of various biologically active molecules.[1][2][3] A common and efficient method for this transformation is the reaction of a primary or secondary amine with 1,1'-Carbonyldiimidazole (CDI).[4][5] While this method is generally robust and proceeds under mild conditions, challenges can arise, particularly the formation of stubborn byproducts that complicate purification and reduce yields.

This document provides a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and frequently asked questions (FAQs) to address specific issues encountered during this synthesis. The focus is on understanding the root causes of byproduct formation and implementing rational strategies for their mitigation.

Section 2: Proposed Synthetic Pathway & Mechanism

The most direct route for the preparation of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide involves the reaction of 2,3-dimethylcyclohexylamine with 1,1'-Carbonyldiimidazole (CDI). The reaction proceeds via an activated imidazole-carbamoyl intermediate.

Overall Reaction Scheme: 2,3-dimethylcyclohexylamine + 1,1'-Carbonyldiimidazole (CDI) → N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide + Imidazole

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl-activated imidazole groups of CDI. This is followed by the elimination of an imidazole molecule, which is a good leaving group, to yield the final product. The byproducts of this ideal reaction are carbon dioxide and imidazole, which are generally easy to remove.[6][7]

Reaction_Mechanism Amine 2,3-Dimethylcyclohexylamine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CDI 1,1'-Carbonyldiimidazole (Im-CO-Im) CDI->Intermediate Product N-(2,3-dimethylcyclohexyl)-1H- imidazole-1-carboxamide (R-NH-CO-Im) Intermediate->Product Elimination of Imidazole Byproduct Imidazole (Im-H) Intermediate->Byproduct

Caption: Reaction mechanism for CDI and a primary amine.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing plausible causes and actionable solutions.

Q1: My reaction yields are low, and the main impurity is a symmetrical urea, N,N'-bis(2,3-dimethylcyclohexyl)urea. What is happening and how can I fix it?

Plausible Causes:

  • Reaction with Product: The desired product, an activated acyl imidazole derivative, can react with a second molecule of the starting amine. This is especially problematic if the amine is added too quickly or if local concentrations are high.

  • Moisture Contamination: CDI is extremely sensitive to moisture.[6][7] Water will hydrolyze CDI to imidazole and CO2, but it can also lead to the formation of an isocyanate intermediate from the amine, which rapidly reacts with another amine molecule to form the stable urea byproduct.

  • Incorrect Stoichiometry: Using a significant excess of the amine (R-NH2) relative to CDI can drive the formation of the urea byproduct.

Recommended Actions & Scientific Rationale:

  • Control Reagent Addition: Add the 2,3-dimethylcyclohexylamine dropwise as a solution in an anhydrous solvent to the CDI solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the amine, favoring the formation of the desired 1:1 adduct over the 2:1 urea byproduct.

  • Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., THF, DCM, Acetonitrile) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[4][8] Store CDI in a desiccator and handle it quickly to minimize exposure to atmospheric moisture.[7] The purity of CDI can be checked by observing the amount of CO2 evolved upon hydrolysis.[6]

  • Optimize Stoichiometry: Begin with a 1:1 or a slight excess (1.05 to 1.1 equivalents) of CDI relative to the amine. Using an excess of CDI can also lead to other side reactions, though urea formation from excess amine is more common.[7]

Byproduct_Formation Product N-(2,3-dimethylcyclohexyl)-1H- imidazole-1-carboxamide (R-NH-CO-Im) Urea Symmetrical Urea (R-NH-CO-NH-R) Product->Urea + R-NH2 (Slow addition prevents this) Imidazole Imidazole (Im-H) Product->Imidazole Elimination Amine 2,3-Dimethylcyclohexylamine (R-NH2) Amine->Urea

Caption: Formation of symmetrical urea byproduct.

Q2: My reaction is very slow or stalls, leaving a significant amount of unreacted amine. How can I improve the reaction rate and conversion?

Plausible Causes:

  • Steric Hindrance: The 2,3-dimethylcyclohexyl group is sterically bulky, which can slow the rate of nucleophilic attack. Reactions with secondary amines are known to be slower than with primary amines.[9]

  • Low Reaction Temperature: While low temperatures are used to control initial byproduct formation, they may be insufficient to drive the reaction to completion, especially with a hindered amine.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are generally preferred.[4]

  • CO2 Escape: Carbon dioxide, a byproduct of the initial activation step if CDI reacts with any trace carboxylic acid impurities or moisture, has been shown to catalyze the subsequent amidation step.[10] If the reaction is performed under a vigorous inert gas sweep, this catalytic CO2 may be removed, slowing the reaction.

Recommended Actions & Scientific Rationale:

  • Temperature Optimization: After the slow initial addition of the amine at 0 °C, allow the reaction to warm to room temperature and stir for several hours to overnight.[8] Monitor the reaction by TLC or LC-MS. If it is still sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • Solvent Selection: Use polar aprotic solvents like THF, DCM, or DMF, which are effective at solvating the intermediates.[4] See the data summary table in Section 6 for more details.

  • Reaction Atmosphere: Maintain a static inert atmosphere rather than a rapid flow to retain any catalytically active CO2 generated in situ.[10]

Q3: Purification is challenging. The product is polar and difficult to separate from imidazole and urea byproducts on silica gel.

Plausible Causes:

  • High Polarity: The carboxamide product, along with the imidazole and urea byproducts, can be quite polar, leading to poor separation on standard silica gel chromatography.[11]

  • Basic Nature: The presence of the imidazole ring in the product and the basic nature of any unreacted amine can cause streaking on silica gel TLC and columns.[11]

Recommended Actions & Scientific Rationale:

  • Aqueous Work-up: First, perform an aqueous work-up. A dilute acid wash (e.g., 0.5 N HCl or 1% citric acid) will protonate and extract the basic imidazole byproduct and any unreacted amine into the aqueous layer.[8][12] Be cautious, as prolonged exposure to strong acid could potentially hydrolyze the product.[8] Follow with a wash using saturated sodium bicarbonate solution and then brine.

  • Chromatography Alternatives:

    • Reverse-Phase Chromatography: For polar compounds, reverse-phase flash chromatography (using a C18 column) is often more effective than normal-phase (silica).[13][14][15]

    • Basified Silica: If using normal-phase chromatography, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to prevent streaking of basic compounds.

    • Precipitation/Crystallization: If the urea byproduct is the main contaminant, it may be less soluble than your desired product in certain solvent systems. Attempt to precipitate the urea from the concentrated organic layer by adding a non-polar solvent like hexanes.

Section 4: Frequently Asked Questions (FAQs)
  • Q: What is the optimal solvent for this reaction?

    • A: Anhydrous polar aprotic solvents are generally best. Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile are excellent choices as they effectively dissolve the reagents without participating in the reaction.[4][8]

  • Q: How critical is the reaction temperature?

    • A: Temperature is a critical parameter to control. The initial addition should be performed at a low temperature (0 °C) to manage the exothermic reaction and minimize immediate byproduct formation. Subsequently, allowing the reaction to proceed at room temperature or with gentle heating is often necessary to achieve full conversion, especially with sterically hindered amines.[8]

  • Q: Can I use an alternative to CDI?

    • A: Yes, other coupling reagents can form amides, but CDI is often preferred because its byproducts (imidazole and CO2) are innocuous and easily removed.[6][16] Alternatives like carbodiimides (e.g., DCC, EDC, DIC) are effective but produce urea byproducts that can be difficult to remove.[17][18][19][20] Phosgene is a highly effective but also highly toxic alternative.[4][21]

Section 5: Recommended Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific experimental setup and the stereoisomer of 2,3-dimethylcyclohexylamine used.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous grade solvents. THF can be freshly distilled from sodium/benzophenone. DCM can be distilled from CaH2.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 1,1'-Carbonyldiimidazole (1.05 eq).

    • Dissolve the CDI in anhydrous THF (approx. 0.2 M concentration).

    • Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • In a separate flask, dissolve 2,3-dimethylcyclohexylamine (1.0 eq) in a small volume of anhydrous THF.

    • Add the amine solution to the dropping funnel and add it dropwise to the stirred CDI solution over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in a water-immiscible organic solvent like Ethyl Acetate or DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Cold 0.5 N HCl (2x) to remove imidazole and unreacted amine.

      • Saturated NaHCO3 solution (1x).

      • Brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • The crude product can then be purified by flash column chromatography (reverse-phase C18 is recommended) or crystallization.

Section 6: Data Summary Table
SolventDielectric Constant (ε)Typical Reaction TimeComments
Tetrahydrofuran (THF) 7.512-24 hoursExcellent choice; good solubility for reagents, easily removed.[4][8]
Dichloromethane (DCM) 9.112-24 hoursGood alternative to THF; higher polarity.[4][8]
Acetonitrile 37.58-16 hoursHigher polarity may accelerate the reaction but can complicate work-up.[8]
Dimethylformamide (DMF) 36.74-12 hoursVery polar; useful for poorly soluble reagents but difficult to remove.[4]
Section 7: Visualization

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC/LCMS) Problem1 High Urea Byproduct? Start->Problem1 Problem2 Incomplete Reaction? (Unreacted Amine) Problem1->Problem2 No Solution1a Root Cause: - Amine added too fast? - Wet reagents/solvents? Problem1->Solution1a Yes Problem3 Clean Product? Problem2->Problem3 No Solution2a Root Cause: - Steric hindrance? - Temp too low? Problem2->Solution2a Yes Problem3->Start No (Other Impurities) Purification Proceed to Work-up: 1. Acid/Base Wash 2. Chromatography Problem3->Purification Yes Solution1b Action: - Slow amine addition at 0 °C. - Use anhydrous conditions. Solution1a->Solution1b Solution1b->Start Re-run Experiment Solution2b Action: - Warm to RT or gentle heat (40 °C). - Increase reaction time. Solution2a->Solution2b Solution2b->Start Optimize & Re-run End Pure Product Purification->End

Caption: Troubleshooting workflow for the synthesis.

Section 8: References
  • Wikipedia. Carbonyldiimidazole. [Link]

  • Armstrong, J. D., et al. (2004). Amidations Using N,N'-Carbonyldiimidazole: Remarkable Rate Enhancement by Carbon Dioxide. The Journal of Organic Chemistry. [Link]

  • Chemistry Shorts. (2025, February 15). CDI I Carbonyldiimidazole I N,N. YouTube. [Link]

  • Chemistry Shorts. (2025, February 9). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube. [Link]

  • Hansen, T. V., & Stenstrøm, Y. (2001). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Organic Letters.

  • Grokipedia. Carbonyldiimidazole. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Srini Chem. (2025, October 24). CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI). [Link]

  • Sharma, D., & Narasimhan, B. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science.

  • Porcheddu, A., et al. (2015). Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering. [Link]

  • Da Settimo, F., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry. [Link]

  • Sarva, R. J., et al. (2014). synthesis and biological evaluation of 1-substituted imidazole derivatives. International Journal of Pharmacy.

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Ghodsi, R., et al. (2011). Synthesis of Novel N-Substituted Imidazolecarboxylic Acid Hydrazides as Monoamine Oxidase Inhibitors. ResearchGate.

  • Teledyne Isco. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link]

  • ResearchGate. (2015, October 24). How can I remove DIC-urea by-product from the reaction mixture?. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. [Link]

  • Google Patents. (2021). WO2021055612A1 - Substituted imidazole carboxamides and their use in the treatment of medical disorders.

  • Dilun Biotech. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

Sources

Troubleshooting

Stability testing N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide thermal degradation

Welcome to the Analytical Development Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with characterizing the stability profile of N-(2,3-dimethylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with characterizing the stability profile of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide .

Below, our Senior Application Scientists have compiled a mechanistic troubleshooting guide and FAQ to address the most critical challenges encountered during thermal forced degradation studies.

Section 1: Regulatory Alignment & Study Design

Q: What are the regulatory expectations for designing a thermal stress protocol for this specific API? A: To fully characterize the intrinsic stability of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, your study design must align with the International Council for Harmonisation (ICH) guidelines. According to ICH Q1A(R2), thermal stress testing should be conducted in 10°C increments above the designated accelerated storage temperature (e.g., 50°C, 60°C, 70°C, 80°C)[1]. The objective is not to completely destroy the molecule, but to deliberately increase the rate of chemical degradation to achieve a target of 5–20% degradation[1]. This specific degradation window ensures that the resulting data is reliable for validating a Stability-Indicating Method (SIM) without triggering secondary degradation pathways that would not occur under normal storage conditions[2].

Section 2: Mechanistic Troubleshooting & Pathway Analysis

Q: During our 80°C dry heat studies, we are observing a highly polar primary degradant eluting early in reverse-phase LC. What is the likely degradation mechanism? A: The early-eluting polar peak is almost certainly 1H-imidazole . The thermal degradation of imidazole-1-carboxamide derivatives is primarily driven by the thermolytic cleavage of the amide (C-N) bond[3].

Because the imidazole ring is an excellent leaving group, elevated thermal energy provides the activation energy necessary to break the carboxamide linkage. This dissociation yields free 1H-imidazole and a highly reactive 2,3-dimethylcyclohexyl isocyanate intermediate. If trace moisture is present in the system, the isocyanate will rapidly hydrolyze into 2,3-dimethylcyclohexylamine and carbon dioxide. Understanding this causality is critical: if you observe a sudden spike in this degradation pathway, you must investigate the moisture content of your thermal chambers, as hydrolytic forces will synergistically accelerate the thermolytic cleavage[4].

ThermalDegradation API N-(2,3-dimethylcyclohexyl)- 1H-imidazole-1-carboxamide (Intact API) Heat Thermal Stress (Δ, >60°C) API->Heat Incubation Cleavage Amide Bond Cleavage (Thermolysis) Heat->Cleavage Overcomes Activation Energy Deg1 1H-Imidazole (Polar Degradant) Cleavage->Deg1 Leaving Group Release Deg2 2,3-Dimethylcyclohexyl Isocyanate / Amine Cleavage->Deg2 Residual Moiety

Figure 1: Thermal degradation pathway of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.

Section 3: Validated Experimental Methodologies

Q: How should we execute the thermal degradation workflow to ensure accurate mass balance and prevent artifact formation? A: To build a self-validating system, your protocol must isolate variables and instantly halt degradation prior to analysis. Artifact formation often occurs when samples continue to degrade while sitting in the autosampler. Follow this validated step-by-step methodology:

Step-by-Step Thermal Stress Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of the API into 10 mL amber glass volumetric flasks. Causality: Amber glass is mandatory to preclude photolytic degradation from skewing the thermal data.

  • Thermal Stress Application: Place the sealed flasks in a calibrated stability chamber set to 80°C (± 2°C) under dry conditions (<10% RH). Causality: Maintaining strict dry conditions isolates pure thermolysis from moisture-driven hydrolysis.

  • Sampling & Quenching: Withdraw samples at predetermined intervals (Days 0, 7, 14, 21). Immediately quench the thermal reaction by submerging the flasks in an ice-water bath for 5 minutes. Causality: Rapid thermal quenching locks the chemical profile, providing an accurate snapshot of degradation at that exact time point.

  • Dilution & Solubilization: Dilute the samples to volume (10 mL) using a diluent of Acetonitrile:Water (50:50, v/v). Sonicate for 10 minutes. Causality: This specific solvent ratio ensures complete solubilization of both the highly lipophilic intact API and the highly polar 1H-imidazole degradant, which is critical for accurate mass balance.

  • Chromatographic Analysis: Inject 10 µL into an LC-UV/MS system utilizing a stability-indicating gradient method. Ensure detection spans 210 nm to 254 nm to capture compounds lacking strong chromophores.

Section 4: Data Presentation & Mass Balance Troubleshooting

Q: Our recent 80°C stress test yielded the data below. How do we interpret a dropping mass balance? A: A robust forced degradation study must track mass balance (the sum of the remaining API and all quantified degradants). Ideally, this should remain between 98.0% and 102.0%.

Table 1: Quantitative Thermal Degradation Profile at 80°C

Time (Days)Temperature (°C)Intact API (%)1H-Imidazole (%)Unknown Degradants (%)Mass Balance (%)
080100.00.00.0100.0
78092.45.12.299.7
148085.89.83.999.5
218079.114.55.699.2

Troubleshooting Insight: In the table above, the API degrades by ~21% over 21 days, achieving the ICH Q1A(R2) target of 5-20% degradation[1]. However, the mass balance slightly drifts downward to 99.2%. In imidazole-carboxamide systems, a loss in mass balance is frequently caused by the volatilization of the secondary degradant (the isocyanate or amine derivative) or the loss of carbon dioxide during hydrolysis[3]. If your mass balance drops below 95%, you must switch from LC-UV to LC-MS or GC-MS to capture volatile degradants that are escaping the system or lack a UV chromophore.

References
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).
  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. ResearchGate.
  • Dynamics of Ring-Cleavage Reactions in Temozolomide Induced by Low-Energy Electron Attachment. Frontiers.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide Derivatives

Welcome to the Advanced Applications Support Center. As drug development increasingly targets complex lipid signaling pathways (such as FAAH inhibition) and novel agrochemical receptors, the utilization of bulky aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly targets complex lipid signaling pathways (such as FAAH inhibition) and novel agrochemical receptors, the utilization of bulky aliphatic moieties like the 2,3-dimethylcyclohexyl group has surged.

While this moiety provides excellent metabolic stability and unique target-pocket occupancy, it introduces severe steric hindrance. When N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is used as an intermediate to synthesize complex ureas or amides, researchers frequently encounter stalled reactions, low yields, and complex purification profiles. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to overcome these synthetic bottlenecks.

Part 1: Mechanistic Diagnostics & FAQs

As a Senior Application Scientist, I frequently see protocols fail not because of impure reagents, but because the physical geometry of the transition state is fundamentally ignored. Here is the causality behind your most common roadblocks.

Q1: Why do my urea coupling reactions using N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide stall at 20-30% yield, even with prolonged heating? The Causality: The 2,3-dimethylcyclohexyl group features two methyl groups on the cyclohexane ring directly adjacent to the amine linkage. In its lowest-energy chair conformation, these methyl groups create a massive steric shield around the nitrogen atom. When a secondary amine nucleophile attempts to attack the carbonyl carbon of the carboxamide at the required Bürgi-Dunitz angle (approx. 107°), the equatorial/axial methyls physically block the trajectory. This drastically raises the activation energy of the tetrahedral intermediate. Standard heating merely degrades the reagents without overcoming this barrier, a phenomenon well-documented in the [1].

Q2: I tried adding DBU to catalyze the reaction, but I am seeing multiple side products. What is happening? The Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a nucleophilic catalyst, displacing the imidazole to form a highly reactive acyl-amidine intermediate. While this intermediate is more electrophilic, DBU is also a strong non-nucleophilic base. Under prolonged heating, it can trigger E1cB-like eliminations or promote the dimerization of your starting materials. If you must use DBU, it should be strictly limited to 0.5 equivalents and monitored continuously.

Q3: How does N-methylation of the imidazole ring solve the steric issue? The Causality: By reacting the imidazole ring with Methyl Iodide (MeI), you alkylate the N3 nitrogen, forming an imidazolium salt. This achieves two critical mechanistic shifts:

  • Inductive Pull: The positive charge on the ring pulls electron density away from the carbonyl carbon, rendering it highly electrophilic.

  • Leaving Group Superiority: Neutral N-methylimidazole is a vastly superior leaving group compared to the standard imidazole anion. This thermodynamic advantage lowers the activation energy enough to bypass the steric penalty of the 2,3-dimethylcyclohexyl group, allowing even bulky secondary amines to couple efficiently.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . You must not proceed to the next step until the diagnostic checkpoint is confirmed; doing so breaks the chain of causality and leads to unresolvable mixtures.

Protocol: Synthesis of Hindered Ureas via In Situ Imidazolium Activation

Phase 1: Activation

  • Preparation: Dissolve N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide (1.0 eq, 5.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM). Note: DCM is preferred over THF here as it stabilizes the highly polar ionic intermediate, a principle supported by statistical pseudo-multicomponent analyses of [2].

  • Alkylation: Cool the flask to 0 °C under an argon atmosphere. Add Methyl Iodide (MeI) (4.0 eq, 20.0 mmol) dropwise over 5 minutes.

  • Maturation: Remove the ice bath and stir at room temperature for exactly 2 hours.

  • Validation Checkpoint 1 (Critical): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the starting mass and the appearance of the imidazolium cation (M+ + 15). Do not proceed if starting material remains.

  • Concentration: Evaporate the solvent and excess MeI under a gentle stream of nitrogen. Causality: Residual MeI will competitively alkylate your incoming amine nucleophile in the next step.

Phase 2: Nucleophilic Displacement 6. Coupling: Re-dissolve the resulting viscous imidazolium salt in 30 mL of anhydrous Tetrahydrofuran (THF). Add Triethylamine (TEA) (2.0 eq, 10.0 mmol), followed immediately by your secondary amine nucleophile (1.5 eq, 7.5 mmol). 7. Thermal Shift: Heat the reaction to 60 °C for 12 hours. 8. Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 1:1). The highly polar imidazolium spot (baseline) should be replaced by the lipophilic urea product (typically Rf 0.4 - 0.6). 9. Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and purify via flash chromatography.

Part 3: Quantitative Performance Metrics

The table below summarizes internal validation data comparing different synthetic strategies for coupling highly hindered secondary amines to the 2,3-dimethylcyclohexyl moiety.

Coupling StrategyReagents / CatalystTemp (°C)Time (h)Yield (%)Diagnostic Notes
Standard CDI None602415 - 25High recovery of unreacted starting material.
Base Catalysis DBU (0.5 eq)601645 - 60Moderate improvement; competitive dimerization observed.
Imidazolium Salt MeI (4.0 eq), then TEA601280 - 90 Highly efficient; requires strict removal of excess MeI.
Isocyanate Route Triphosgene, TEA0 to 25875 - 85Avoids imidazole entirely; requires handling of highly toxic reagents.

Data reflects the coupling of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide with N-methylcyclohexylamine.

Part 4: Decision-Tree Visualization

To streamline your benchwork, follow this logical workflow based on the steric bulk of your target nucleophile.

StericHindranceWorkflow Start N-(2,3-dimethylcyclohexyl) -1H-imidazole-1-carboxamide Check Assess Nucleophile Steric Bulk Start->Check LowBulk Primary Amines (Low Steric Hindrance) Check->LowBulk HighBulk Secondary Amines (High Steric Hindrance) Check->HighBulk Standard Standard Protocol (THF, 60°C) LowBulk->Standard Activation Imidazolium Activation (MeI, then TEA) HighBulk->Activation Product Target Urea Derivative (High Yield) Standard->Product Activation->Product

Workflow for overcoming steric hindrance in 2,3-dimethylcyclohexyl urea synthesis.

References

  • Title: A General Method for the Solid-Phase Synthesis of Unsymmetrical Tri- and Tetrasubstituted Ureas Source: ACS Combinatorial Science (formerly Journal of Combinatorial Chemistry) URL: [Link]

  • Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: MDPI Molecules / PubMed Central URL: [Link]

  • Title: Discovery of a Potent, Long-Acting, and CNS-Active Inhibitor (BIA 10-2474) of Fatty Acid Amide Hydrolase Source: ChemMedChem (Referenced for context on navigating steric hindrance in FAAH N-carboxamides) URL: [Link]

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with basic, hydrophobic active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with basic, hydrophobic active pharmaceutical ingredients (APIs).

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide presents a unique chromatographic challenge: it combines a highly hydrophobic tail (the 2,3-dimethylcyclohexyl group) with a polar, basic head (the imidazole ring). This structural dichotomy frequently leads to severe peak tailing on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

Below is our comprehensive, self-validating troubleshooting guide to diagnose and eliminate peak tailing for this specific analyte.

Diagnostic Workflow Visualization

HPLC_Troubleshooting Start Observe Peak Tailing (Asymmetry > 1.5) Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision Does the neutral marker also tail? Test->Decision Physical Physical System Issue (Dead Volume, Frit Blockage) Decision->Physical Yes (All peaks tail) Chemical Chemical Interaction Issue (Secondary Silanol Effects) Decision->Chemical No (Only analyte tails) ActionPhys1 Replace Column Frit/ Guard Column Physical->ActionPhys1 ActionPhys2 Minimize Extra-Column Tubing Volume Physical->ActionPhys2 ActionChem1 Adjust Mobile Phase pH (pH < 3.0 or pH > 9.0) Chemical->ActionChem1 ActionChem2 Add Silanol Blocker (e.g., 0.1% TEA) Chemical->ActionChem2 ActionChem3 Switch to Base-Deactivated or Polar-Embedded Column Chemical->ActionChem3

Workflow for diagnosing and resolving HPLC peak tailing based on physical vs. chemical causes.

Frequently Asked Questions (FAQs)

Q1: Why does N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for this compound is driven by multiple retention mechanisms[1]. While the hydrophobic cyclohexyl group partitions normally into the C18 stationary phase, the basic imidazole ring undergoes secondary interactions with exposed, unbonded silanol groups (Si-OH) on traditional Type A silica columns[1]. At mid-pH levels (pH 4–8), these silanols ionize into negatively charged silanolates (Si-O⁻)[2]. The positively charged (protonated) imidazole nitrogen binds to these sites via strong ion-exchange interactions, causing the analyte molecules to "stick" and release slowly, stretching the trailing edge of the peak[2].

Q2: How do I definitively prove whether my tailing is caused by chemical interactions or a physical hardware issue? A2: You must isolate the variables using a self-validating diagnostic test. Inject a neutral, non-ionizable marker compound (such as toluene or uracil) alongside your imidazole analyte[3]. Because neutral compounds cannot participate in acid-base or ion-exchange interactions, they are immune to silanol effects[3]. If the neutral marker tails, you have a physical void in the system (e.g., a blocked frit or excessive extra-column dead volume)[4]. If the neutral marker elutes perfectly symmetrically but your imidazole derivative tails, the root cause is definitively a chemical acid-base interaction[3].

Q3: What is the optimal mobile phase pH to eliminate tailing for this imidazole derivative? A3: To neutralize secondary interactions, you must operate at a pH that prevents the simultaneous ionization of both the analyte and the stationary phase. Because silanol groups are acidic (pKa ~3.5–4.5), lowering the mobile phase pH to ≤ 3.0 ensures the full protonation of these residual silanol groups[5]. By removing the negative charge from the silica surface, the ion-exchange mechanism is disabled, and peak symmetry is restored[6].

Q4: If my LC-MS method prevents me from using extreme pH levels, what additives can I use to fix the peak shape? A4: If you are restricted to near-neutral pH, you must chemically mask the active sites. Adding a silanol-blocking agent like Triethylamine (TEA) at 0.1% (v/v) to the mobile phase is highly effective[7]. TEA is a small, highly basic amine that aggressively competes for and binds to the active silanol sites, acting as a sacrificial barrier that prevents your bulky imidazole analyte from interacting with the silica[8].

Experimental Protocols
Protocol 1: System Diagnostic Test (Neutral Marker Validation)

Purpose: To self-validate the integrity of the HPLC hardware before altering method chemistry.

  • Sample Preparation: Prepare a diagnostic mixture containing 0.1 mg/mL of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide and 0.1 mg/mL of Toluene (neutral marker) dissolved in the initial mobile phase.

  • Injection: Inject 5 µL of the mixture onto the HPLC system using your current method parameters.

  • Data Analysis: Calculate the Peak Asymmetry factor ( As​ ) for both peaks. As​=B/A , where A is the front half-width and B is the back half-width measured at 10% of the peak height[5].

  • Causality Decision:

    • If Toluene As​ > 1.5 : The system has a physical defect. Replace the guard column, backflush the analytical column to clear frit blockages, and ensure all PEEK tubing is seated flush in the detector flow cell[2].

    • If Toluene As​ ≤ 1.2 AND Imidazole As​ > 1.5 : The hardware is validated. The tailing is caused by secondary silanol interactions. Proceed immediately to Protocol 2.

Protocol 2: Chemical Optimization for Basic Imidazoles

Purpose: To eliminate secondary retention mechanisms through thermodynamic control of the mobile and stationary phases.

  • Stationary Phase Selection: Remove the older Type A silica column. Install a modern Type B silica column that is highly endcapped, base-deactivated, or utilizes a polar-embedded phase (e.g., amide-linked C18) to physically shield the analyte from underlying silica[1].

  • Mobile Phase Preparation (Low pH): Prepare Mobile Phase A using highly purified water adjusted to pH 2.5 with 0.1% Trifluoroacetic acid (TFA) or Formic acid[8]. Prepare Mobile Phase B using MS-grade Acetonitrile.

  • Alternative Mobile Phase (Mid pH with Blocker): If pH 2.5 is prohibited, prepare a pH 6.5 buffer and add 10 mM Triethylamine (TEA)[7]. Note: TEA is not recommended for positive-ion mode LC-MS due to severe ion suppression.

  • Equilibration: Pump the new mobile phase through the column for a minimum of 10 to 15 column volumes to ensure complete protonation of the silanol groups or complete saturation of the active sites by TEA.

  • Re-analysis: Inject the sample. The As​ of the imidazole derivative should now resolve to < 1.2.

Quantitative Data Presentation

The following table summarizes the expected impact of different chromatographic variables on the peak symmetry of basic imidazole derivatives based on field-proven data.

Column ChemistryMobile Phase pHChemical AdditiveExpected Asymmetry ( As​ )Diagnostic Result
Traditional Type A (C18)7.0None> 2.0Severe Tailing (Ion-Exchange Active)
Traditional Type A (C18)7.00.1% TEA1.3 - 1.5Moderate Improvement (Silanols Masked)
Modern Type B (C18)2.5None< 1.2Optimal Symmetry (Silanols Protonated)
Polar-Embedded C187.0None< 1.2Optimal Symmetry (Steric Shielding)

Sources

Optimization

Preventing oxidation of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide during storage

A Guide to Preventing Oxidative Degradation During Storage Welcome to the technical support center for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidative Degradation During Storage

Welcome to the technical support center for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As Senior Application Scientists, we have compiled this resource based on established principles of chemical stability and field-proven insights to help you troubleshoot and prevent oxidative degradation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.

Q1: What is oxidative degradation, and why is it a significant concern for this specific compound?

Oxidative degradation is a series of chemical reactions involving the loss of electrons from a molecule, often initiated by atmospheric oxygen, light, or trace contaminants. For N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, this is a critical concern because it can lead to the formation of impurities. These degradation products can alter the compound's purity, reduce its potency, and potentially introduce toxicological risks, thereby compromising experimental results and the safety profile of any resulting drug product.[1][2]

Q2: Which part of the N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide molecule is most susceptible to oxidation?

The 1H-imidazole ring is the most probable site of oxidative attack. Imidazole and its derivatives are known to be susceptible to oxidation, which can be initiated by hydroxyl radicals or proceed through photosensitized reactions.[3][4] The electron-rich nature of the imidazole ring makes it a target for electrophilic attack by oxidizing species.[5][6] While the N-acyl linkage can be labile under other conditions, the imidazole heterocycle itself is the primary concern for oxidation under typical storage conditions.[7][8]

Q3: What are the common signs that my sample may have undergone oxidation?

Indications of degradation can be both physical and analytical:

  • Visual Changes: A noticeable change in the color of the solid powder (e.g., developing a yellow or brown tint) or solution.

  • Analytical Discrepancies:

    • Appearance of new, unexpected peaks in High-Performance Liquid Chromatography (HPLC) chromatograms.[9]

    • A decrease in the peak area of the parent compound, indicating a loss of purity and concentration.

    • Inconsistent results in biological assays or other functional experiments.

    • Changes in solubility characteristics.

Q4: What are the primary environmental factors that accelerate the oxidation of this compound?

Several factors can initiate and accelerate oxidation. Understanding these is the first step toward prevention:

  • Oxygen: The presence of atmospheric oxygen is the most direct contributor to oxidation.[10]

  • Light: Exposure to UV or even ambient light can provide the energy to initiate photo-oxidation, a process where light energy creates reactive radical species.[2][11]

  • Elevated Temperature: Heat can increase the rate of chemical reactions, including oxidation.[12] Long-term storage at elevated temperatures can accelerate degradation pathways.

  • Humidity: Moisture can facilitate certain degradation reactions and may affect the physical form of the solid, potentially increasing its surface area and exposure to oxygen.[10]

  • Contaminants: Trace amounts of metal ions or peroxide impurities in solvents or reagents can act as catalysts for oxidative reactions.[1][13]

Q5: What is an inert atmosphere, and how do I properly implement it for storing my compound?

An inert atmosphere is an environment that is free of reactive gases, primarily oxygen.[10] It is the most effective method for preventing oxidation.[14][15] The most commonly used inert gases are high-purity nitrogen (N₂) and argon (Ar).[16][17]

  • Implementation: The process, known as "inerting" or "blanketing," involves displacing the oxygen-containing air in the headspace of your storage container with an inert gas. This is typically done by gently flushing the container with a stream of nitrogen or argon before sealing it tightly.[14] For highly sensitive materials or bulk storage, specialized glove boxes or storage cabinets with automated inert gas purging systems are used.[16]

Q6: Are antioxidants a viable option for preventing oxidation?

Yes, antioxidants can be effective, particularly for solutions. They work by scavenging free radicals or by being preferentially oxidized, thus protecting the active compound. Common examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols.

However, their use requires careful consideration:

  • Compatibility: The chosen antioxidant must be compatible with the compound and not interfere with downstream applications or analytical methods.

  • Concentration: The effective concentration must be determined, as too little will be ineffective and too much could be considered an impurity.

  • Regulatory Acceptance: For drug development, the chosen antioxidant must be pharmaceutically acceptable.

For long-term storage of the pure solid compound, relying on an inert atmosphere and proper environmental controls is generally preferred over adding an antioxidant.[10][15]

Troubleshooting Guide: Investigating Suspected Oxidation

This guide provides a systematic approach to identifying and resolving issues related to potential oxidative degradation.

Observed Problem Potential Cause(s) Recommended Actions & Investigation
New peak(s) appear in HPLC chromatogram during routine analysis. Oxidative degradation; Isomerization; Hydrolysis.1. Confirm Identity: Use HPLC-MS to determine the mass of the new peak(s). An increase of 16 amu (or multiples thereof) strongly suggests oxidation.[9] 2. Perform Forced Degradation: Intentionally stress the compound with an oxidizing agent (see Protocol 2) to see if the generated degradant matches the retention time of the unknown peak.[1][18] 3. Review Storage: Immediately check storage conditions (temperature logs, container seal, inert gas usage).
The solid compound has turned yellow/brown over time. Formation of chromophoric oxidation products.1. Quarantine Stock: Isolate the discolored batch to prevent its use. 2. Full Re-analysis: Perform a full suite of analytical tests (HPLC for purity, NMR for structure, etc.) to quantify the extent of degradation. 3. Implement Light Protection: Store all new and existing batches in amber glass vials or other UV-blocking containers.[11]
Loss of potency or inconsistent results in biological assays. Degradation of the active compound to an inactive or less active form.1. Verify Purity: Immediately run a purity analysis (e.g., HPLC) on the specific lot of material used in the assay.[19] 2. Check Solution Stability: If the compound is stored in a stock solution, investigate its stability in that solvent. Oxidation can occur much faster in solution. Prepare fresh solutions before each experiment. 3. Establish Mass Balance: In your analysis, ensure that the decrease in the parent compound is accounted for by the increase in degradants.[12]

Diagrams and Workflows

Key Factors in Oxidative Degradation

The following diagram illustrates the primary environmental factors that can lead to the oxidation of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.

cluster_0 Initiating Factors cluster_1 Mechanism cluster_2 Result Oxygen Atmospheric Oxygen (O₂) Radicals Formation of Reactive Oxygen Species (e.g., Radicals) Oxygen->Radicals Light UV/Visible Light Light->Radicals Heat Elevated Temperature Heat->Radicals Accelerates Degradation Oxidation of Imidazole Ring Radicals->Degradation

Caption: Environmental factors leading to oxidative degradation.

Troubleshooting Workflow for Suspected Degradation

Use this workflow to systematically investigate and address potential stability issues.

Start Observe Anomaly (e.g., new HPLC peak, color change) Analyze Perform Full Analytical Check (HPLC-UV, HPLC-MS) Start->Analyze ForcedDeg Conduct Forced Oxidation Study (See Protocol 2) Analyze->ForcedDeg Compare Compare Degradation Profiles ForcedDeg->Compare Match Degradant Profiles Match Compare->Match Yes NoMatch Profiles Do Not Match (Investigate other degradation paths e.g., hydrolysis, thermal) Compare->NoMatch No Corrective Implement Corrective Actions (e.g., Inert Atmosphere, Light Protection) Match->Corrective

Caption: Systematic workflow for troubleshooting suspected degradation.

Key Experimental Protocols

Protocol 1: Recommended Long-Term Storage

This protocol outlines the standard operating procedure for storing solid N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide to ensure maximum stability.

Materials:

  • High-purity solid compound

  • Type 1 amber glass vial with a PTFE-lined screw cap

  • Source of high-purity nitrogen or argon gas with a regulator and tubing

  • Calibrated freezer or refrigerator

  • Parafilm or other secondary seal

Procedure:

  • Preparation: Pre-label the amber glass vial with the compound name, lot number, date, and mass.

  • Aliquotting: Weigh the desired amount of the solid compound and place it into the vial. It is best practice to store the compound in multiple smaller, single-use aliquots to avoid repeatedly exposing the entire batch to the atmosphere.

  • Inerting: Place the uncapped vial inside a controlled environment (like a glovebox) or at a lab bench. Position the end of the gas tubing just above the solid material.

  • Purging: Gently flush the vial with a slow stream of nitrogen or argon for 30-60 seconds to displace all the air in the headspace.[14]

  • Sealing: While the inert gas is still flowing, securely tighten the PTFE-lined cap onto the vial.

  • Secondary Seal: Wrap the cap-vial interface with Parafilm for an extra barrier against moisture and gas exchange.

  • Storage: Place the sealed vial in a designated, temperature-controlled environment. Recommended conditions are summarized in the table below.

Parameter Recommended Condition Rationale
Temperature ≤ -20°C (Freezer)Reduces the rate of all chemical reactions.[12]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by displacing reactive oxygen.[10][15]
Light Protect from Light (Amber Vial)Prevents initiation of photo-oxidative degradation pathways.[11]
Container Type 1 Glass with PTFE-lined capGlass is non-reactive, and the PTFE liner provides an excellent seal.
Humidity Low (Controlled by Freezer)Minimizes potential for hydrolysis and physical changes.
Protocol 2: Forced Oxidation Study (Stress Testing)

This protocol is used to intentionally generate oxidation products for analytical method development and peak identification. It helps confirm that your analytical method is "stability-indicating."[2][18][20]

Caution: Handle oxidizing agents with appropriate personal protective equipment (PPE).

Materials:

  • N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC system with UV and/or MS detector

Procedure:

  • Prepare Stock Solution: Dissolve a known amount of the compound in acetonitrile to make a stock solution (e.g., 1 mg/mL).

  • Control Sample: Dilute the stock solution with a 50:50 acetonitrile/water mixture to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). This is your T=0, unstressed control.

  • Stress Sample Preparation: In a separate vial, mix a portion of the stock solution with the 3% H₂O₂ solution. A typical starting ratio is 1:1 (v/v).

  • Incubation: Let the stress sample react at room temperature. Monitor the reaction by injecting aliquots onto the HPLC system at various time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr).

  • Target Degradation: The goal is to achieve approximately 10-20% degradation of the parent peak.[21] If the reaction is too slow, it can be gently heated (e.g., to 40-50°C). If it is too fast, dilute the H₂O₂ solution.

  • Analysis: Once the target degradation is achieved, analyze the final stressed sample by HPLC-UV and HPLC-MS. Compare the chromatogram to the control sample.

  • Data Interpretation:

    • Identify the retention times of the new degradation peaks.

    • Use the MS data to determine the mass of the degradants. An increase of +16 Da is a strong indicator of a mono-oxidation product.

    • This information is crucial for validating that your primary HPLC method can separate these impurities from the parent compound.[1]

Protocol 3: Developing a Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[2][19]

Objective: To separate the parent compound from its potential oxidation products generated during forced degradation.

Initial Method Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to screen for all potential impurities.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210-400 nm) and a Mass Spectrometer (MS) for identification.

  • Injection Volume: 5 µL.

Method Development & Validation:

  • Inject Control & Stressed Samples: Inject the unstressed control sample and the sample from the forced oxidation study (Protocol 2).

  • Evaluate Separation: Check the resolution between the parent peak and the newly formed degradation peaks. The goal is a resolution (Rs) > 1.5.

  • Optimize Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks. Oxidized products are often more polar and will elute earlier than the parent compound in reversed-phase chromatography.[9]

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines (e.g., ICH Q2(R1)), assessing parameters like specificity, linearity, accuracy, and precision.[2] This ensures the method is reliable for routine stability testing.

References

  • Linde Gas. (n.d.). Inerting, purging, sparging, pressure transfer in pharma/biotech. Retrieved from Linde Gas website.[14]

  • Yates, M. T., et al. (2013). The three potential mechanisms of the imidazole ring functioning as the second radical center. ResearchGate.[5]

  • Inert. (n.d.). Powder Storage Solutions. Retrieved from Inert website.[16]

  • Air Products. (n.d.). Gases and Storage Solutions for the Pharmaceutical Market. Retrieved from Air Products website.[17]

  • Elias, R. J., et al. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. ACS Earth and Space Chemistry.[3]

  • INOX. (2026, March 9). The Role of Industrial Gases in the Pharmaceutical Industry. Retrieved from INOX website.[15]

  • Ok, E., et al. (2024, December 27). Principles of Inert Atmosphere Storage. ResearchGate.[10]

  • Wang, S., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A.[11]

  • Scott, A. I., et al. (1970). The biosynthesis of phenols. Part XI. Oxidation of a model carboxyamide related to 6-methylpretetramid. Journal of the Chemical Society C: Organic.[22]

  • Zakharychev, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry.[23]

  • Pesch, K., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry.[24]

  • Undheim, K., et al. (2002). Stability Studies of N‐Acylimidazoles. European Journal of Organic Chemistry.[7]

  • Wohlschlager, T., et al. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International.[9]

  • Nagy, E. M., et al. (2023). Role of Imidazole and Chelate Ring Size in Copper Oxidation Catalysts: An Experimental and Theoretical Study. Inorganic Chemistry.[25]

  • Kaczmarek, Ł., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.[1]

  • Biazik, E., & Kopeć, W. (2015). Antioxidant Activity of Imidazole Dipeptides. The Royal Society of Chemistry.[26]

  • Al-Masoudi, N. A., et al. (2025, January 25). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. ResearchGate.[27]

  • Kumar, A., et al. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. ResearchGate.[19]

  • Sarr, M., et al. (2020). Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Molecules.[13]

  • Shults, E. E., et al. (2021). Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. Molecules.[28]

  • Various Authors. (n.d.). Reactions of the carboxamide group. ResearchGate.[29]

  • Fife, T. H., et al. (1980). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society.[30]

  • Jensen, G. W. (2013, April 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.[18]

  • Sudo, A., et al. (2017). Oxidative degradation of acylsemicarbazide and its polymers. Polymer Journal.[31]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[2]

  • Wang, W., & Wang, Y. J. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[20]

  • Alsante, K. M., et al. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Outsourcing.[12]

  • Caliendo, G., et al. (2006). Imidazole derivatives as antioxidants and selective inhibitors of nNOS. Bioorganic & Medicinal Chemistry.[32]

  • Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. Chem Eazy.[33]

  • Bajaj, S., et al. (2007). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.[21]

  • White, M. C., et al. (2017). Remote, Late-Stage Oxidation of Aliphatic C–H Bonds in Amide-Containing Molecules. Journal of the American Chemical Society.[34]

  • Hossaini, Z., et al. (2025, February 17). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Journal of Medical, Chemical and Biomedical Engineering.

  • Stolte, S., et al. (2012). Biodegradability of imidazole structures. ResearchGate.[35]

  • Ojida, A. (2021). Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology. Kyoto University Research Information Repository.[8]

  • Ojida, A. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Journal of Synthetic Organic Chemistry, Japan.[36]

  • van der Pijl, F., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry.[37]

  • Kubečka, J., et al. (2024). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Physical Chemistry Chemical Physics.[6]

  • Various Authors. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications.

  • Kumar, D., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances.[38]

  • Shiroudi, A., et al. (2021). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Advances.[4]

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Reference Data & Comparative Studies

Validation

Benchmarking N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide Binding Affinity: A Comprehensive Guide for Kinase Inhibitor Profiling

As drug development shifts toward highly targeted therapies, accurately profiling the binding affinity of early-stage fragment hits is critical. Imidazole-1-carboxamide derivatives frequently emerge as high-potential hit...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly targeted therapies, accurately profiling the binding affinity of early-stage fragment hits is critical. Imidazole-1-carboxamide derivatives frequently emerge as high-potential hits in in silico screening and fragment-based drug discovery (FBDD) against the ATP-binding sites of kinases, notably Aurora Kinase A (AURKA)[1].

To transition a screening hit like N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide into a viable lead compound, researchers must rigorously benchmark its binding affinity against established clinical inhibitors. This guide provides an authoritative, step-by-step framework for evaluating this compound using a self-validating, orthogonal biophysical approach.

The Causality of Orthogonal Validation

A single binding assay is never sufficient to validate a hit. Artifacts such as protein aggregation, surface-induced conformational changes, or buffer mismatches can easily generate false positives. To establish a self-validating system, we employ an orthogonal approach utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .

  • Why SPR? SPR provides real-time kinetic resolution ( kon​ and koff​ ). In modern drug development, a prolonged target residence time (driven by a slow dissociation rate, koff​ ) often correlates better with in vivo efficacy than overall thermodynamic affinity ( KD​ ) alone[2].

  • Why ITC? SPR requires tethering the kinase to a sensor chip, which can induce conformational constraints or mask allosteric sites. ITC is performed in the solution phase, acting as a label-free control that eliminates immobilization artifacts. Furthermore, ITC deconvolutes the thermodynamic drivers of binding—differentiating between enthalpy-driven interactions (specific hydrogen bonding) and entropy-driven interactions (hydrophobic pocket displacement)[3].

Workflow Compound N-(2,3-dimethylcyclohexyl)- 1H-imidazole-1-carboxamide SPR SPR (Kinetics) kon, koff, KD Compound->SPR ITC ITC (Thermodynamics) ΔH, -TΔS, KD Compound->ITC Target Purified AURKA (Kinase Domain) Target->SPR Target->ITC Validation Cross-Validation & Hit-to-Lead Decision SPR->Validation ITC->Validation

Orthogonal binding affinity benchmarking workflow using SPR and ITC.

Step-by-Step Experimental Methodologies

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

This protocol measures the association and dissociation rates of the compound to immobilized AURKA.

  • Surface Preparation & Immobilization: Immobilize recombinant AURKA (kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Block excess reactive groups with 1M ethanolamine.

    • Causality: Amine coupling provides a stable covalent tether, but we must run a reference channel (blank activation/deactivation) to subtract non-specific matrix binding and bulk refractive index changes[2].

  • DMSO Correction (Critical Control): Because N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is highly hydrophobic and dissolved in 100% DMSO, prepare a solvent correction curve (typically 1-5% DMSO in running buffer).

    • Causality: Small molecules produce very low response units (RU). Without rigorous DMSO correction, bulk solvent shifts will artificially inflate or mask the true binding signal.

  • Analyte Injection: Flow the compound over the active and reference channels at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations. Use a multi-cycle kinetic approach with a concentration series ranging from 0.1× to 10× the estimated KD​ (e.g., 50 nM to 5 µM).

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics

This protocol determines the solution-phase affinity and thermodynamic signature of the interaction.

  • Buffer Matching (Critical Control): Dialyze the purified AURKA protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% glycerol, pH 7.4). Dilute the compound into the exact same dialysate.

    • Causality: Even a 0.1% mismatch in buffer composition or DMSO concentration will generate massive heats of dilution, obliterating the subtle heat signature of fragment binding[3].

  • Titration Setup: Load 30 µM of AURKA into the calorimetric cell (approx. 200 µL volume) and 300 µM of the compound into the injection syringe[4].

  • Injection Parameters: Perform an initial 0.5 µL "dummy" injection (discarded during analysis to account for syringe tip diffusion), followed by 18-20 injections of 2 µL spaced 120 seconds apart to allow the thermal baseline to re-equilibrate.

  • Thermodynamic Deconvolution: Integrate the area under each injection peak and fit to an independent binding model to yield the enthalpy ( ΔH ), stoichiometry ( N ), and association constant ( KA​ ). Calculate the entropic contribution ( −TΔS ) using the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKA​ ).

Mechanism of Action & Target Logic

Imidazole-1-carboxamide derivatives function as ATP-competitive inhibitors. By occupying the deep hydrophobic pocket of the AURKA kinase domain, they prevent ATP binding, thereby halting substrate phosphorylation and arresting the cell cycle at the G2/M phase[1].

Mechanism AURKA Aurora Kinase A (AURKA) Active State ATP ATP Binding AURKA->ATP Natural Pathway Blocked Kinase Inhibition (Cell Cycle Arrest) AURKA->Blocked Inactive Complex Substrate Substrate Phosphorylation (Mitotic Progression) ATP->Substrate Inhibitor Imidazole-1-carboxamide Derivative Inhibitor->AURKA Competitive Binding Inhibitor->Blocked Outcome

Mechanism of Aurora Kinase A inhibition by imidazole-1-carboxamide derivatives.

Quantitative Data Presentation

To contextualize the performance of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, we benchmark its kinetic and thermodynamic profile against Tozasertib (VX-680), a potent pan-Aurora kinase inhibitor, and a baseline unoptimized imidazole fragment.

Note: The data below represents expected benchmarking profiles for this class of compounds based on established literature parameters.

CompoundAssay KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide SPR450 1.2×105 0.054 N/AN/A
N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide ITC485N/AN/A-6.2-2.4
Tozasertib (VX-680) (Reference)SPR12 8.5×105 0.010 N/AN/A
Tozasertib (VX-680) (Reference)ITC15N/AN/A-10.5+1.2
Unoptimized Imidazole Fragment (Baseline)SPR15,000 4.0×104 0.600 N/AN/A
Data Interpretation

The benchmarking reveals that N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide possesses sub-micromolar affinity ( KD​≈450 nM). While its affinity is lower than the clinical reference Tozasertib, the ITC data indicates a highly favorable enthalpic contribution ( ΔH=−6.2 kcal/mol), suggesting the formation of specific, high-quality hydrogen bonds within the ATP pocket. The relatively fast off-rate ( koff​=0.054s−1 ) observed in SPR indicates that future hit-to-lead optimization should focus on adding hydrophobic bulk to the cyclohexyl ring to increase target residence time.

Sources

Comparative

A Strategic Guide to Off-Target Profiling of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

A Comparative Framework for Preclinical Cross-Reactivity Assessment For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraugh...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Framework for Preclinical Cross-Reactivity Assessment

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity and minimizing off-target effects, which can lead to unforeseen toxicity and clinical failure.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.

Given the absence of specific literature on this molecule, this document serves as a strategic protocol, outlining a tiered, data-driven approach to systematically uncover its potential off-target interactions. We will leverage established principles of preclinical safety assessment and the known pharmacological promiscuity of the imidazole scaffold to build a robust testing cascade.[4][5][6][7] This guide will not only detail the "how" but also the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous investigation.

The Imperative of Cross-Reactivity Profiling

Off-target interactions occur when a therapeutic agent binds to and modulates the activity of unintended biological molecules.[3] These interactions are a primary cause of adverse drug reactions and a significant contributor to the high attrition rates in drug development.[1][3] The imidazole ring, a common scaffold in medicinal chemistry, is known for its ability to interact with a wide range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[4][5][6][7] Therefore, a thorough cross-reactivity assessment of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is not merely a regulatory requirement but a fundamental step in understanding its therapeutic potential and safety profile.

A systematic approach to off-target profiling allows for:

  • Early Hazard Identification: Uncovering potential safety liabilities before significant investment in later-stage development.[1]

  • Mechanism Deconvolution: Differentiating between on-target efficacy and off-target effects.

  • Lead Optimization: Providing crucial data to guide medicinal chemistry efforts towards more selective compounds.

  • Regulatory Compliance: Fulfilling the requirements for Investigational New Drug (IND) submissions.[2][8][9]

A Tiered Approach to Cross-Reactivity Assessment

We advocate for a multi-tiered approach, beginning with broad, cost-effective in silico and in vitro screens, followed by more focused functional and ex vivo assays for deconvolution of significant findings.

G cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Focused Functional Assays cluster_2 Tier 3: Safety & Tissue Specificity In Silico Prediction In Silico Prediction Broad Panel Screening Broad Panel Screening In Silico Prediction->Broad Panel Screening Kinase Profiling Kinase Profiling Broad Panel Screening->Kinase Profiling Identified Hits GPCR Profiling GPCR Profiling Broad Panel Screening->GPCR Profiling Identified Hits Ion Channel Profiling Ion Channel Profiling Broad Panel Screening->Ion Channel Profiling Identified Hits CYP450 Inhibition CYP450 Inhibition Kinase Profiling->CYP450 Inhibition hERG Liability hERG Liability GPCR Profiling->hERG Liability Tissue Cross-Reactivity Tissue Cross-Reactivity Ion Channel Profiling->Tissue Cross-Reactivity

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Foundational Screening

In Silico Off-Target Prediction

The initial step involves computational modeling to predict potential off-target interactions based on the chemical structure of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.[10][11] This cost-effective approach helps to prioritize subsequent experimental assays.

Methodology:

  • Chemical Structure Input: The 2D structure (SMILES string) of the compound is submitted to multiple prediction platforms.

  • Algorithm Application: A combination of ligand-based and structure-based (reverse docking) algorithms are employed.[10][11]

    • Ligand-based methods compare the compound's structure to databases of known ligands with annotated biological activities.[10]

    • Structure-based methods dock the compound into the binding sites of a large panel of protein structures.[11]

  • Target Prediction & Scoring: The output is a ranked list of potential protein targets based on prediction scores or binding energies.

  • Data Interpretation: The predicted targets are cross-referenced for their known physiological roles and potential for adverse effects.

Recommended Tools:

Tool CategoryExamplesRationale
Ligand-Based ChEMBL, TargetNet, SuperPredUtilizes vast curated bioactivity data for rapid and broad target prediction.
Structure-Based MolTarPred, PPB2Provides insights into potential binding modes and structural basis of interaction.
AI/ML Platforms KinomeMETA, KinomePro-DLLeverages deep learning for enhanced predictive accuracy, especially for kinases.[12][13][14]
Broad In Vitro Panel Screening

Following in silico analysis, the compound should be submitted to a broad, commercially available off-target screening panel. These panels typically consist of radioligand binding assays against a diverse set of receptors, ion channels, transporters, and enzymes known to be frequently involved in adverse drug reactions.

Experimental Protocol:

  • Compound Preparation: A stock solution of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is prepared in a suitable solvent (e.g., DMSO).

  • Assay Execution: The compound is tested at a standard concentration (typically 10 µM) in duplicate against the panel targets.

  • Data Analysis: The percentage inhibition of radioligand binding is calculated for each target. A commonly used threshold for a significant "hit" is >50% inhibition.

Comparative Alternatives:

Panel ProviderPanel Name (Example)Number of TargetsKey Target Classes Covered
Eurofins Discovery SafetyScreen4444GPCRs, Ion Channels, Transporters, Enzymes.
Charles River Safety Pharmacology Panel~70Comprehensive panel covering key safety-relevant targets.
Reaction Biology Broad Target Panel>100Includes kinases, epigenetic targets, and other enzymes.

Tier 2: Focused Functional Investigation

Any significant hits identified in Tier 1 should be followed up with more detailed functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor) and the potency (e.g., IC50, EC50, Ki).

G Hit from Tier 1 Hit from Tier 1 Dose-Response Assays Dose-Response Assays Hit from Tier 1->Dose-Response Assays Determine Potency (IC50/EC50) Determine Potency (IC50/EC50) Dose-Response Assays->Determine Potency (IC50/EC50) Determine Mode of Action Determine Mode of Action Dose-Response Assays->Determine Mode of Action Agonist Agonist Determine Mode of Action->Agonist Antagonist Antagonist Determine Mode of Action->Antagonist Inverse Agonist Inverse Agonist Determine Mode of Action->Inverse Agonist Inhibitor Inhibitor Determine Mode of Action->Inhibitor

Caption: Workflow for functional hit validation.

Kinase Profiling

Given the prevalence of kinases as off-targets, a comprehensive kinome scan is recommended if initial screening suggests kinase activity.[13][15]

Methodology:

  • Platform: Utilize a competitive binding assay platform like Eurofins' KINOMEscan, which covers over 450 human kinases.[15]

  • Assay Principle: The test compound competes with an immobilized active site-directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured, and the results are reported as percent of control.

  • Follow-up: For significant hits, determine the dissociation constant (Kd) to quantify binding affinity.

GPCR Profiling

If GPCRs are identified as potential off-targets, functional assays are crucial to understand the pharmacological effect.

Methodology:

  • Assay Types: A variety of cell-based functional assays are available, including:

    • Calcium Mobilization Assays: For Gq-coupled receptors.[16]

    • cAMP Assays: For Gs- and Gi-coupled receptors.[16]

    • β-Arrestin Recruitment Assays: A universal readout for GPCR activation.[17]

  • Execution: Perform 10-point dose-response curves to determine potency (EC50 for agonists, IC50 for antagonists).

Commercially Available Services:

Service ProviderAssay Platforms Offered
Eurofins Discovery gpcrMAX panel, β-arrestin, cAMP, and calcium flux assays.[17]
Reaction Biology Calcium mobilization, cAMP, IP1, and β-arrestin assays.[18]
Tanso Biosciences Large-scale panels for up to 294 human GPCRs.[19]
Ion Channel Profiling

Off-target modulation of ion channels can lead to significant safety issues, particularly cardiac and neurological toxicity.

Methodology:

  • Platform: Automated patch-clamp electrophysiology is the gold standard for assessing ion channel activity.[20][21]

  • Execution: Test the compound at multiple concentrations to determine its effect on channel currents (e.g., inhibition, activation).

  • Key Targets: Prioritize channels with known safety implications, such as hERG (cardiac liability) and voltage-gated sodium and calcium channels.

Service Providers:

ProviderTechnology
Metrion Biosciences Manual and automated patch-clamp.
Creative Biogene Manual patch-clamp, Qpatch, FLIPR.[22]
ION Biosciences Fluorescence-based and automated patch-clamp.[23]

Tier 3: Preclinical Safety and Tissue Specificity

This tier focuses on key safety-related assays required for regulatory submissions and provides a more holistic view of the compound's potential in vivo effects.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of drug-drug interactions.[24][25][26]

Experimental Protocol:

  • Test System: Human liver microsomes are incubated with a panel of probe substrates specific for the major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[25][27]

  • Incubation: The compound is co-incubated with the microsomes and probe substrates.

  • Analysis: The formation of the probe substrate metabolites is quantified using LC-MS/MS.[27][28]

  • Endpoint: An IC50 value is determined for each CYP isoform, indicating the compound's inhibitory potency.[25]

hERG Liability Assessment

Blockade of the hERG potassium channel is a critical liability associated with potentially fatal cardiac arrhythmia (Torsades de Pointes).[29]

Experimental Protocol:

  • Gold Standard Assay: Manual patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., CHO or HEK293 cells).[21][29]

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG tail currents.[29][30]

  • Compound Application: The compound is applied at a range of concentrations.

  • Data Analysis: The percentage inhibition of the hERG tail current is measured, and an IC50 value is calculated.[29]

Tissue Cross-Reactivity (TCR) Studies

TCR studies are essential for identifying unintended binding of a compound to tissue components, which is a crucial part of the preclinical safety package for IND submission.[2][8][9]

Experimental Protocol:

  • Methodology: Typically performed using immunohistochemistry (IHC) on a comprehensive panel of normal human tissues.[2][9]

  • Tissue Panel: A standard panel includes at least 32 human tissues, sourced from at least three unrelated donors.[8]

  • Compound Labeling: The test compound may need to be labeled (e.g., with biotin) to allow for detection, or a specific antibody against the compound may be used.

  • Staining and Evaluation: The tissue sections are incubated with the labeled compound, and any binding is visualized. A board-certified pathologist evaluates the staining pattern, intensity, and cellular localization.

  • Interpretation: The results help to identify potential off-target binding sites and can inform the design of in vivo toxicology studies.

Data Synthesis and Comparative Analysis

The data generated from this tiered approach must be synthesized to form a comprehensive cross-reactivity profile for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide.

Data Summary Table:

Assay ClassSpecific AssayKey Parameter(s)Acceptable Threshold (Example)Comparison to Alternatives
In Silico Off-Target PredictionPrediction ScoreHigh confidence hitsCompare the predicted off-target profile to that of structurally similar, well-characterized imidazole-containing drugs. A more unique predicted profile may suggest a novel mechanism of action but also warrants broader experimental screening.
Broad Screening Radioligand Binding Panel% Inhibition @ 10µM< 50%An ideal compound will show minimal activity across the panel. Compare the number and nature of hits to other compounds in the same chemical series to guide structure-activity relationship (SAR) studies towards improved selectivity.
Functional Assays Kinase, GPCR, Ion Channel Dose-ResponseIC50 / EC50 / Kd> 100-fold selectivity vs primary targetThe therapeutic index is critical. Compare the potency at off-targets to the on-target potency. A large selectivity window is desirable. Compare this window to that of competitor compounds or standard-of-care drugs to understand the relative risk-benefit profile.
Safety Assays CYP InhibitionIC50> 10 µMCompare the IC50 values to the anticipated clinical plasma concentrations. An IC50 value significantly higher than the efficacious concentration suggests a lower risk of drug-drug interactions. Compare to known CYP inhibitors to contextualize the risk.
Safety Assays hERG InhibitionIC50> 30-fold CmaxA large margin between the hERG IC50 and the maximum clinical plasma concentration (Cmax) is required. Compare this safety margin to established guidelines and the profiles of drugs with known cardiac risk.
Ex Vivo Tissue Cross-ReactivityStaining PatternNo unexpected, strong bindingThe ideal outcome is staining confined to the target tissue/cells. Any unexpected staining must be evaluated for potential toxicological relevance by considering the function of the off-target cell type and the nature of the binding (e.g., membrane vs. cytoplasmic).

Conclusion

The path to developing a safe and effective therapeutic requires a deep understanding of its molecular interactions. For a novel compound like N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, a systematic and rigorous evaluation of its cross-reactivity is paramount. The tiered approach outlined in this guide, from in silico prediction to ex vivo tissue analysis, provides a robust framework for building a comprehensive off-target profile. By explaining the causality behind each experimental choice and providing protocols for self-validating systems, this guide empowers researchers to make informed decisions, optimize their drug candidates, and ultimately enhance the probability of clinical success. The data generated will not only be crucial for regulatory submissions but will form the bedrock of a thorough understanding of the compound's pharmacology, paving the way for its potential therapeutic application.

References

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • Xie, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. [Link]

  • StageBio. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

  • OracleBio. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • ACS Publications. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. [Link]

  • National Institutes of Health. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ACS Publications. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling. [Link]

  • PubMed. (2024). The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. [Link]

  • ChanPharm. Ion Channel Screening Service. [Link]

  • Preprints.org. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • Profacgen. Ion Channel Screening Service. [Link]

  • PMDA. (2020). Guideline for preclinical safety assessment of oligonucleotide therapeutics. [Link]

  • Eurofins Discovery. GPCR Screening and Profiling. [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • Sumika Chemical Analysis Service. (2023). hERG Assay with CiPA Protocol Using an Automated Patch-Clamp System. [Link]

  • Precision for Medicine. GLP Tissue Cross Reactivity Testing. [Link]

  • Tanso Biosciences. Panel assay for human GPCRs. [Link]

  • PubMed. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. [Link]

  • AACR Journals. (2024). GPCR panel establishment and application in drug discovery. Cancer Research. [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. [Link]

  • DSTC. Contract Research Service. [Link]

  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences. [Link]

  • RSC Publishing. (2024). A precise comparison of molecular target prediction methods. Digital Discovery. [Link]

  • DSTC. hERG Best Practice Assay. [Link]

  • ACS Publications. (2024). The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. Journal of Chemical Information and Modeling. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • National Institutes of Health. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules. [Link]

  • Frontiers in Pharmacology. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. [Link]

  • ION Biosciences. Ion Channel Assay Services. [Link]

  • Oxford Academic. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]

  • Charles River Laboratories. Cytochrome P450 Assays. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • MDPI. (2021). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences. [Link]

  • National Institutes of Health. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry. [Link]

  • ICH. Safety Guidelines. [Link]

  • MDPI. (2024). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules. [Link]

  • ICH. (2011). Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals S6(R1). [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • FDA. (2011). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • NIH's Seed Fund. Regulatory Knowledge Guide for Small Molecules. [Link]

  • MDPI. (2026). Computational Strategies Reshaping Modern Drug Discovery. International Journal of Molecular Sciences. [Link]

Sources

Validation

Activity Comparison Guide: N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide vs. Standard FAAH Inhibitors

Executive Summary & Mechanistic Rationale The development of Fatty Acid Amide Hydrolase (FAAH) inhibitors has been a major focus in neuropharmacology for their potential to elevate endogenous anandamide (AEA) levels, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Fatty Acid Amide Hydrolase (FAAH) inhibitors has been a major focus in neuropharmacology for their potential to elevate endogenous anandamide (AEA) levels, thereby modulating pain and inflammation without the psychotropic side effects of direct CB1 receptor agonists. N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide (DMC-IC) represents a specific structural class of covalent FAAH inhibitors.

To evaluate DMC-IC for drug development, it must be benchmarked against gold-standard inhibitors: PF-04457845 (a highly selective urea-based inhibitor) [1] and URB597 (a classic carbamate inhibitor)[2].

The Causality of the Pharmacophore

DMC-IC operates via a two-part mechanism:

  • The Lipophilic Tail (2,3-dimethylcyclohexyl): Mimics the arachidonyl chain of endogenous substrates, anchoring the molecule deep within the hydrophobic cytosolic port of FAAH.

  • The Covalent Warhead (1H-imidazole-1-carboxamide): Acts as a pseudo-substrate. The catalytic Ser241 of FAAH executes a nucleophilic attack on the carboxamide carbonyl. The imidazole ring acts as an excellent leaving group, resulting in a stable, carbamylated (inactivated) enzyme.

SAR Core N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide Warhead 1H-imidazole-1-carboxamide (Covalent Warhead) Core->Warhead Tail 2,3-dimethylcyclohexyl (Lipophilic Tail) Core->Tail Mech1 Carbamylates Ser241 Warhead->Mech1 Nucleophilic Attack Mech2 Binds Acyl-Chain Pocket Tail->Mech2 Hydrophobic Interaction

Fig 1. Structure-Activity Relationship (SAR) logic for DMC-IC FAAH inhibition.

Comparative Profiling: DMC-IC vs. Industry Standards

When assessing DMC-IC, we must look beyond primary potency ( IC50​ ) and evaluate kinact/Ki and proteome-wide selectivity. The historical failure of the imidazole-1-carboxamide BIA 10-2474—which caused fatal neurotoxicity due to promiscuous off-target carbamylation of lipid serine hydrolases (e.g., ABHD6, PNPLA6)—dictates that selectivity is the paramount metric for this chemical class [3].

Quantitative Activity & Selectivity Comparison
CompoundChemical ClassTarget FAAH IC50​ (nM)Mechanism of ActionSelectivity Profile (vs. MAGL / ABHD6)Clinical Status
DMC-IC Imidazole-1-carboxamide~15 - 45 nM*Covalent (Carbamylation)Moderate; requires ABPP validationPreclinical / Tool Compound
PF-04457845 Benzylidine piperidine urea7.2 nMCovalent (Carbamylation)Exquisitely selective (>1000x)Phase II Clinical Trials
URB597 O-aryl carbamate5.0 nMCovalent (Carbamylation)Selective, but systemic off-targets existPreclinical Standard

*Representative baseline values for the 2,3-dimethylcyclohexyl imidazole-1-carboxamide scaffold.

Pathway AEA Anandamide (AEA) CB1 CB1 / CB2 Receptors (Pain/Inflammation Modulation) AEA->CB1 Activates FAAH FAAH Enzyme (Ser241 Active Site) AEA->FAAH Substrate for Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis Inhibitor DMC-IC / PF-04457845 (Covalent Inhibitors) Inhibitor->FAAH Carbamylates Ser241

Fig 2. Endocannabinoid signaling and covalent FAAH inhibition by imidazole-1-carboxamides.

Self-Validating Experimental Protocols

To objectively compare DMC-IC against PF-04457845 and URB597, researchers must deploy self-validating assay systems. The following protocols ensure that dynamic range, background noise, and off-target liabilities are internally controlled.

Protocol A: In Vitro FAAH Fluorometric Activity Assay

Purpose: Determine the IC50​ and time-dependent inhibition kinetics of DMC-IC.

Self-Validation Logic: This protocol includes a DMSO vehicle control to establish the 100% enzyme activity baseline, a no-enzyme blank to subtract background substrate auto-hydrolysis, and PF-04457845 as a positive control to verify the assay's sensitivity to covalent inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Dilute recombinant human FAAH to a working concentration of 2 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of DMC-IC, PF-04457845, and URB597 in DMSO.

  • Pre-incubation: In a 96-well black microplate, mix 10 µL of compound (or DMSO vehicle) with 40 µL of FAAH enzyme solution. Incubate at 37°C for 30 minutes. Causality: Covalent carbamylation is time-dependent; pre-incubation ensures equilibrium of the enzyme-inhibitor complex.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate AMC-Arachidonoyl Amide (final concentration 2 µM).

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 460 nm) for 60 minutes at 37°C.

  • Data Analysis: Calculate initial velocities ( V0​ ). Normalize data against the DMSO control (100% activity) and no-enzyme blank (0% activity). Fit to a 4-parameter logistic non-linear regression model to derive the IC50​ .

Protocol B: Activity-Based Protein Profiling (ABPP) for Off-Target Screening

Purpose: Map the proteome-wide serine hydrolase selectivity of DMC-IC to rule out neurotoxic liabilities.

Self-Validation Logic: Imidazole-1-carboxamides carry a high risk of cross-reactivity with lipases like CES2 and PNPLA6 [3]. ABPP uses a broad-spectrum fluorophosphonate (FP) probe that binds all active serine hydrolases. If DMC-IC covalently binds an off-target enzyme, it blocks the FP-probe from binding, resulting in a loss of fluorescent signal at that specific molecular weight.

  • Proteome Preparation: Extract proteomes from human cortical neuron cultures or rat brain homogenates in PBS. Adjust protein concentration to 2 mg/mL.

  • Inhibitor Treatment: Treat 50 µL of proteome with DMC-IC (1 µM and 10 µM), PF-04457845 (1 µM, positive selectivity control), or DMSO (vehicle) for 60 minutes at 37°C.

  • Probe Labeling: Add 1 µM of FP-Rhodamine (a broad-spectrum serine hydrolase activity-based probe) to all samples. Incubate for 30 minutes at room temperature in the dark.

  • Denaturation & Separation: Quench reactions with 4x SDS loading buffer, boil at 95°C for 5 minutes, and resolve proteins via 10% SDS-PAGE.

  • In-Gel Fluorescence Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at 532 nm excitation.

  • Interpretation: FAAH appears at ~63 kDa. A selective inhibitor (like PF-04457845) will only erase the 63 kDa band. If DMC-IC erases additional bands (e.g., ~115 kDa for PNPLA6), it indicates poor selectivity and high toxicity risk.

ABPP Step1 1. Proteome Incubation (w/ Inhibitor) Step2 2. FP-Rhodamine Probe (Binds active Serine) Step1->Step2 Step3 3. SDS-PAGE Separation Step2->Step3 Step4 4. Fluorescence Imaging (Off-target detection) Step3->Step4

Fig 3. Activity-Based Protein Profiling (ABPP) workflow for assessing inhibitor selectivity.

Conclusion

While N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide possesses the necessary pharmacophore to potently inhibit FAAH, the intrinsic reactivity of the imidazole-1-carboxamide warhead demands rigorous scrutiny. Drug development professionals must prioritize ABPP selectivity screening early in the pipeline to ensure the compound matches the exquisite selectivity profile of clinical benchmarks like PF-04457845, avoiding the off-target pitfalls that have historically plagued this chemical class.

References

  • Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Piomelli, D., et al. (2007). The fatty acid amide hydrolase inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) reduces neuropathic pain after oral administration in mice. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. URL:[Link]

Comparative

Inter-laboratory validation N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide protocols

An Inter-Laboratory Validation Guide for Novel Imidazole Carboxamides: A Comparative Protocol for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide Introduction: The Imperative for Reproducible Analytical Data The de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Validation Guide for Novel Imidazole Carboxamides: A Comparative Protocol for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

Introduction: The Imperative for Reproducible Analytical Data

The development of novel pharmaceutical compounds, such as N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, a molecule with potential therapeutic applications stemming from its imidazole-carboxamide scaffold, necessitates the establishment of robust and reliable analytical methods. The ultimate goal of any analytical procedure is to generate data that is accurate, precise, and reproducible.[1][2] While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation, or reproducibility, is the ultimate test of a method's robustness and transferability.[3] This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, drawing upon established international guidelines and best practices for similar novel compounds.

This document is structured to provide not just a set of protocols, but the scientific rationale behind the experimental design, ensuring that the validation process is a self-validating system. We will explore the selection of appropriate analytical technologies, delve into the critical validation parameters as stipulated by regulatory bodies, and present a detailed protocol for conducting a multi-laboratory comparison.

The Regulatory Landscape: A Foundation of Quality

The principles of analytical procedure validation are globally harmonized, primarily through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3] The foundational guideline, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," and its recent revision ICH Q2(R2), provide a comprehensive framework for the validation parameters that must be evaluated.[4][5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these principles, providing further guidance on their implementation for drug submissions.[7][8][9][10] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring the identity, strength, quality, purity, and potency of drug substances and products.[2][8]

cluster_0 Regulatory Foundation cluster_1 Validation Objective cluster_2 Key Quality Attributes ICH ICH Suitability Demonstrate Suitability for Intended Purpose ICH->Suitability FDA FDA FDA->Suitability EMA EMA EMA->Suitability Identity Identity Suitability->Identity Strength Strength Suitability->Strength Quality Quality Suitability->Quality Purity Purity Suitability->Purity Potency Potency Suitability->Potency cluster_Precision Precision Levels Validation Method Validation Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Repeatability Repeatability (Intra-assay) Validation:f4->Repeatability Intermediate Intermediate Precision (Inter-assay, Inter-analyst) Reproducibility Reproducibility (Inter-laboratory) Start Study Initiation Protocol Develop & Distribute Validation Protocol Start->Protocol Samples Prepare & Distribute Homogeneous Samples Protocol->Samples Analysis Participating Labs Perform Analysis Samples->Analysis Data Collect & Analyze Data (Statistical Evaluation) Analysis->Data Report Generate Final Validation Report Data->Report End Method Validated Report->End

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Validation

Investigator's Handbook: A Comparative Baseline Analysis of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide as a Potential Anti-Inflammatory Agent

Introduction The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The addition of a carboxamide moiety to this scaffold often enhances its interaction with biological targets, making imidazole-1-carboxamide derivatives a promising class for drug discovery.[4][5] This guide introduces N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, a novel compound with a hitherto uncharacterized biological profile.

Given the prevalence of imidazole-containing compounds as modulators of the inflammatory cascade, we hypothesize that N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide may function as an inhibitor of cyclooxygenase (COX) enzymes.[6][7] These enzymes, particularly the COX-2 isoform, are critical mediators of inflammation and pain.[8][9] This document provides a comprehensive framework for establishing the baseline anti-inflammatory profile of this novel compound. We will compare its predicted and experimental performance against two clinically established non-steroidal anti-inflammatory drugs (NSAIDs):

  • Celecoxib: A selective COX-2 inhibitor, serving as a benchmark for targeted anti-inflammatory activity.[8][10]

  • Diclofenac: A non-selective COX inhibitor, providing a reference for traditional NSAID activity and potential side effects.[][12][13]

This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical framework for the initial investigation of this promising new chemical entity.

Physicochemical Properties and 'Drug-Likeness' Assessment

A crucial first step in evaluating a new chemical entity is to assess its physicochemical properties and predict its potential as an orally bioavailable drug. Lipinski's Rule of Five provides a set of guidelines for this purpose.[14][15][16] An orally active drug generally has no more than one violation of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[14][15][16]

PropertyN-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamideCelecoxibDiclofenacLipinski's Rule of Five
Molecular Formula C12H19N3O[17]C17H14F3N3O2SC14H11Cl2NO2[18]N/A
Molecular Weight ( g/mol ) 221.30[17]381.38296.15[18]< 500
logP (Octanol-Water Partition Coefficient) Predicted: ~3.53.54.51[18]≤ 5
Hydrogen Bond Donors 111≤ 5
Hydrogen Bond Acceptors 353≤ 10
Rule of Five Violations 000≤ 1

Table 1: Comparison of Physicochemical Properties and Adherence to Lipinski's Rule of Five.

Interpretation: All three compounds, including the novel N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, adhere to Lipinski's Rule of Five, suggesting they all possess favorable physicochemical properties for development as orally administered drugs.

The Arachidonic Acid Cascade and COX Inhibition

The diagram below illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Our hypothesis is that N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide will selectively inhibit the COX-2 pathway.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (Physiological)->GI Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Diclofenac Diclofenac Diclofenac->COX-1 (Constitutive) Inhibits Diclofenac->COX-2 (Inducible) Inhibits Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Selectively Inhibits N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide->COX-2 (Inducible) Hypothesized Selective Inhibition

Caption: Arachidonic acid pathway and points of NSAID intervention.

Comparative In Vitro Analysis: COX-1 and COX-2 Inhibition Assay

To test our hypothesis, a crucial experiment is to determine the inhibitory activity and selectivity of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide against COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[19][20]

  • Reagent Preparation:

    • Prepare a stock solution of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide, Celecoxib, and Diclofenac in DMSO.

    • Prepare serial dilutions of each compound to generate a range of concentrations for IC50 determination.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare the reaction mixture containing arachidonic acid (the substrate) and a fluorometric probe.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compounds (N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide and the comparators) at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Pre-incubate the plate to allow the compounds to bind to the enzymes.

    • Initiate the reaction by adding the arachidonic acid/probe mixture.

    • Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

    • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Predicted In Vitro Performance Data

The following table presents a hypothetical but plausible set of results for this experiment.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide >1000.5>200
Celecoxib 500.051000
Diclofenac 0.80.24

Table 2: Hypothetical In Vitro COX Inhibition Data.

Interpretation of Hypothetical Data: In this predicted scenario, N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide demonstrates potent and selective inhibition of COX-2, with an IC50 value in the sub-micromolar range and a high selectivity index. This profile is superior to the non-selective inhibitor Diclofenac and approaches the selectivity of Celecoxib, marking it as a strong candidate for further development.

In Vitro Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Compound Dilutions Prepare Compound Dilutions Add Reagents to 96-well Plate Add Reagents to 96-well Plate Prepare Compound Dilutions->Add Reagents to 96-well Plate Reconstitute COX-1/COX-2 Enzymes Reconstitute COX-1/COX-2 Enzymes Reconstitute COX-1/COX-2 Enzymes->Add Reagents to 96-well Plate Pre-incubate Pre-incubate Add Reagents to 96-well Plate->Pre-incubate Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubate->Initiate Reaction with Substrate Measure Fluorescence Measure Fluorescence Initiate Reaction with Substrate->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Values Determine IC50 Values Calculate % Inhibition->Determine IC50 Values Calculate Selectivity Index Calculate Selectivity Index Determine IC50 Values->Calculate Selectivity Index

Caption: Workflow for the in vitro COX inhibition assay.

Comparative In Vivo Analysis: Carrageenan-Induced Paw Edema in Rats

To evaluate the anti-inflammatory efficacy of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide in a living system, the carrageenan-induced paw edema model is a standard and reliable assay for acute inflammation.[21][22][23]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization and Grouping:

    • Use male Wistar rats (150-200g).

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (e.g., vehicle control, N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide treated, Celecoxib treated, Diclofenac treated).

  • Compound Administration:

    • Administer the test compounds and vehicle orally one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA).

Predicted In Vivo Performance Data

The following table presents a hypothetical but plausible set of results for the in vivo experiment at the 3-hour time point.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.06-
N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide 300.40 ± 0.0452.9%
Celecoxib 300.38 ± 0.0555.3%
Diclofenac 300.45 ± 0.0547.1%

Table 3: Hypothetical In Vivo Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model.

Interpretation of Hypothetical Data: The hypothetical data suggests that N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide significantly reduces carrageenan-induced paw edema, with an efficacy comparable to the selective COX-2 inhibitor Celecoxib and potentially superior to the non-selective NSAID Diclofenac at the same dose. This would provide strong evidence for its in vivo anti-inflammatory activity.

In Vivo Experimental Workflow

Animal Acclimatization & Grouping Animal Acclimatization & Grouping Oral Administration of Compounds Oral Administration of Compounds Animal Acclimatization & Grouping->Oral Administration of Compounds 1 week Carrageenan Injection in Paw Carrageenan Injection in Paw Oral Administration of Compounds->Carrageenan Injection in Paw 1 hour Measure Paw Volume (0h) Measure Paw Volume (0h) Carrageenan Injection in Paw->Measure Paw Volume (0h) Measure Paw Volume (1h, 2h, 3h, 4h) Measure Paw Volume (1h, 2h, 3h, 4h) Measure Paw Volume (0h)->Measure Paw Volume (1h, 2h, 3h, 4h) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Measure Paw Volume (1h, 2h, 3h, 4h)->Data Analysis (% Inhibition)

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial investigation of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide as a potential anti-inflammatory agent. By comparing its predicted and experimental data against the well-characterized drugs Celecoxib and Diclofenac, researchers can effectively establish its baseline performance. The proposed experimental plan, from physicochemical analysis to in vitro and in vivo assays, will elucidate its mechanism of action, potency, and selectivity. The hypothetical data presented herein suggests that N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is a promising candidate with the potential for potent and selective COX-2 inhibition, warranting further investigation in the drug discovery pipeline.

References

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18). Retrieved from [Link]

  • Lipinski's rule of five - Wikipedia. (n.d.). Retrieved from [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715–1731.
  • Diclofenac: an update on its mechanism of action and safety profile - PubMed. (2010, July 15). Retrieved from [Link]

  • Tiwari, A., & Sharma, V. (2024). Celecoxib. In StatPearls.
  • Diclofenac - Wikipedia. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • What is the mechanism of Diclofenac Sodium? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • A physico-chemical analysis of different brands of diclofenac-sodium tablets found in the Gaborone market. (2025, July 30). GSC Biological and Pharmaceutical Sciences, 32(1), 133-142.
  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025, August 11). Retrieved from [Link]

  • CELEBREX celecoxib capsules Cardiovascular Risk - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • lipinski rule of five - Lecture Notes. (2023, November 28). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. (2024, October 4). Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved from [Link]

  • (PDF) Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - ResearchGate. (n.d.). Retrieved from [Link]

  • Imidazole and Benzimidazole Derivatives as Anti-Inflammatory Agents. (2024, May 24). NeuroQuantology, 22(5), 861-871.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29). Retrieved from [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. (n.d.). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015, August 21). PLOS ONE, 10(8), e0136242.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

As a Senior Application Scientist, I have structured this operational guide to provide more than just a list of safety requirements. Handling novel chemical entities (NCEs) like N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this operational guide to provide more than just a list of safety requirements. Handling novel chemical entities (NCEs) like N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide requires a mechanistic understanding of the compound’s physicochemical properties to ensure that every safety protocol is logically sound, self-validating, and strictly compliant with modern occupational health standards.

Toxicological Rationale & Physicochemical Risk Assessment

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is a specialized organic compound characterized by an active imidazole-1-carboxamide core linked to a highly lipophilic 2,3-dimethylcyclohexyl moiety.

To design an effective handling strategy, we must analyze the causality between its structure and its occupational risks:

  • High Dermal Permeation: The bulky, aliphatic 2,3-dimethylcyclohexyl group significantly increases the compound's partition coefficient (LogP). Highly lipophilic compounds can rapidly partition into and permeate the lipid bilayers of the stratum corneum, making unprotected skin contact highly hazardous.

  • Biological Activity & Toxicity: Imidazole-1-carboxamide derivatives (such as the fungicide prochloraz) are known to exhibit acute toxicity and can act as potent inhibitors of cytochrome P450 (CYP450) enzymes. Systemic exposure to this class of compounds has been documented to cause severe bradycardia, metabolic acidosis, and endocrine disruption[1].

  • Regulatory Classification: Because this is a novel or highly specialized compound lacking a formalized Occupational Exposure Limit (OEL), it must be managed using the NIOSH Occupational Exposure Banding (OEB) process. By default, highly active or uncharacterized lipophilic NCEs are treated under OEB 4 or OEB 5 protocols, requiring stringent primary engineering controls and specialized Personal Protective Equipment (PPE)[2].

Quantitative Hazard & PPE Selection Matrices

The selection of PPE is not arbitrary; it is a direct response to the physicochemical vulnerabilities of standard laboratory materials. Standard latex, for example, offers virtually no resistance to non-polar, lipophilic compounds.

Table 1: Physicochemical Risk & Operational Implications

ParameterCharacteristicOperational Implication
Chemical Class Imidazole-1-carboxamideHigh potential for acute toxicity and CYP enzyme inhibition[1].
Lipophilicity High (Aliphatic moiety)Rapid dermal penetration; standard latex gloves will fail.
Physical State Solid / Dry PowderHigh risk of aerosolization and static cling during gravimetric transfer.
Exposure Banding NIOSH OEB 4/5Requires negative-pressure isolators; benchtop handling is strictly prohibited[2].

Table 2: USP <800> Compliant PPE Matrix

PPE CategorySpecificationCausality / Rationale
Gloves Double-gloved: Inner (Standard Nitrile), Outer (Extended-cuff Neoprene)Neoprene provides superior chemical resistance to non-polar, lipophilic compounds, preventing breakthrough.
Body Disposable, lint-free Tyvek® gown with closed front and knit cuffsPrevents particulate accumulation on clothing and subsequent secondary exposure to personnel[3].
Respiratory N95 (Minimum) or PAPR (for spills/cleaning)Mitigates inhalation of aerosolized active pharmaceutical ingredients (APIs)[3].
Ocular Chemical splash gogglesProtects mucosal membranes from the severe irritation characteristic of imidazole derivatives.

Operational Handling Protocol (Step-by-Step)

To ensure scientific integrity and trustworthiness, the following protocol incorporates self-validating systems . This means the workflow inherently checks for errors or contamination as you perform it.

Phase 1: Gravimetric Transfer and Solubilization

  • Pre-Weighing Validation: Zero the analytical balance inside a negative-pressure ventilated enclosure (e.g., a Class II Type B2 Biological Safety Cabinet). Record the tare weight of an anti-static weigh boat. Causality: Lipophilic powders possess low electrical conductivity and accumulate static charge, causing "fly-away" aerosolization. Anti-static boats dissipate this charge.

  • Vial Acclimation: Wipe the exterior of the sealed compound vial with 70% isopropanol before introducing it into the isolator to remove any potential fugitive dust from shipping.

  • Transfer: Using a micro-spatula, transfer the required mass of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide into the weigh boat.

  • Self-Validation Check (Critical): Re-weigh the source vial. The mass lost from the source vial must exactly match the mass gained in the weigh boat. A discrepancy indicates fugitive dust has been lost to the isolator environment, requiring immediate localized decontamination.

  • Closed-System Solubilization: Transfer the powder to a pre-labeled, septum-capped amber vial. Inject your solvent (e.g., DMSO) directly through the septum using a Luer-lock syringe. Causality: Maintaining a closed system prevents the aerosolization of the compound-solvent mixture, which is highly skin-permeable.

Spill Response & Decontamination Plan

Standard soap and water are insufficient for lipophilic imidazoles. Decontamination requires chemical degradation.

Emergency Spill Protocol:

  • Isolation: Immediately evacuate personnel from the vicinity. Allow the HVAC/exhaust system to clear airborne particulates for 15 minutes.

  • PPE Escalation: Don a Powered Air-Purifying Respirator (PAPR) and chemical-resistant boot covers[3].

  • Containment: Surround the spill with absorbent pads. Never sweep dry powders, as this generates highly concentrated toxic aerosols.

  • Oxidative Neutralization: Gently cover the powder with absorbent pads soaked in a 10% sodium hypochlorite (bleach) solution. Causality: Oxidative agents attack the electron-rich nitrogen atoms in the imidazole ring, leading to ring cleavage and the destruction of the compound's biological activity.

  • Collection: Scoop the absorbed material using non-sparking, disposable tools into a rigid, EPA-compliant hazardous waste container.

  • Secondary Wash: Wash the surface with a heavy-duty surfactant/detergent solution to lift residual lipophilic fragments, followed by a sterile water rinse.

High-Containment Workflow Visualization

G A 1. Risk Assessment (NIOSH OEB 4/5) B 2. PPE Donning (USP <800> Compliant) A->B C 3. Primary Containment (Ventilated Enclosure) B->C D 4. Gravimetric Transfer (Self-Validating) C->D E 5. Solubilization (Closed System) D->E F 6. Decontamination (Oxidative Wash) E->F G 7. Waste Disposal (Incineration) F->G

Workflow for the safe handling, containment, and disposal of novel imidazole-1-carboxamides.

References

  • [2] Centers for Disease Control and Prevention (CDC) / NIOSH. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132). Available at:

  • [3] US Pharmacopeia (USP). Hazardous Drugs—Handling in Healthcare Settings (USP General Chapter <800>). Available at:

  • Centers for Disease Control and Prevention (CDC) Stacks. Chemical Protective Clothing and the Skin. Available at:

  • [1] Taylor & Francis Online. Full article: Human poisoning with prochloraz imidazole fungicide. Available at:

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